Avadomide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1398053-45-6 |
|---|---|
Molecular Formula |
C14H15ClN4O3 |
Molecular Weight |
322.75 g/mol |
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
InChI Key |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Avadomide Hydrochloride: A Deep Dive into the Mechanism of Action of a Novel Cereblon E3 Ligase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avadomide (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a unique mechanism of action that results in potent antitumor and immunomodulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning avadomide's therapeutic activity, with a focus on its interaction with the Cereblon E3 ubiquitin ligase complex and the subsequent degradation of neosubstrate proteins. This document details the downstream signaling consequences, presents available quantitative data, outlines key experimental protocols for studying its mechanism, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action: Molecular Glue-Induced Protein Degradation
Avadomide functions as a "molecular glue," redirecting the activity of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex associated with Cereblon (CRBN). Cereblon acts as the substrate receptor for this complex. In its native state, the CRL4-CRBN complex ubiquitinates endogenous substrates, targeting them for proteasomal degradation. Avadomide binding to a specific pocket in Cereblon alters its substrate specificity, inducing the recruitment of proteins that are not typically recognized by the ligase.
The primary neosubstrates of the avadomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Upon recruitment, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex and subsequently targeted for rapid degradation by the 26S proteasome. The degradation of these master transcription factors is the pivotal event that triggers the dual antitumor and immunomodulatory activities of avadomide.
Avadomide Hydrochloride: A Technical Guide to Cereblon E3 Ligase Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, avadomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This targeted protein degradation leads to potent antitumor and immunomodulatory effects, making avadomide a promising therapeutic agent in oncology, particularly for hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][7][8] This technical guide provides an in-depth overview of the core mechanism of action, key experimental data, and detailed protocols relevant to the study of avadomide hydrochloride.
Core Mechanism of Action: Cereblon E3 Ligase Modulation
Avadomide acts as a "molecular glue," facilitating the interaction between the substrate receptor CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), and the neosubstrates Ikaros and Aiolos.[3][4][9] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[5][6]
The degradation of these key transcription factors has two major downstream consequences:
-
Direct Antitumor Effects: Ikaros and Aiolos are critical for the survival and proliferation of various B-cell malignancies.[4][6] Their degradation leads to cell cycle arrest at the G1 phase and apoptosis in cancer cells.[2][10] This effect has been observed in both activated B-cell like (ABC) and germinal center B-cell like (GCB) subtypes of DLBCL.[4][6]
-
Immunomodulatory Activity: The degradation of Ikaros and Aiolos in T cells results in the derepression of genes, including Interleukin-2 (IL-2).[1][9] This leads to enhanced T-cell and Natural Killer (NK) cell proliferation, activation, and cytokine production, thereby augmenting the anti-tumor immune response.[1][4][5] Avadomide has also been shown to increase the infiltration of immune cells into the tumor microenvironment.[5]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of avadomide.
Table 1: Clinical Pharmacodynamics of Avadomide in Peripheral Blood Mononuclear Cells (PBMCs)
| Dose Level | Median Aiolos Degradation in B cells (CD19+) | Median Aiolos Degradation in T cells (CD3+) | Time Point |
| 0.5 mg | Dose-dependent degradation observed | Dose-dependent degradation observed | 5 hours post-first dose |
| 3.0 mg | - | Maximized effect observed | - |
| 3.5 mg | Up to 100% degradation observed | - | - |
Data from a first-in-human Phase I study (NCT01421524) in patients with advanced malignancies.[1][11]
Table 2: Clinical Efficacy of Avadomide Monotherapy in Relapsed/Refractory DLBCL
| Patient Subgroup | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) |
| De novo R/R DLBCL (n=84) | 29% | 11% | - |
| Classifier-Positive DLBCL | 44% | 16% | 6 months |
| Classifier-Negative DLBCL | 19% | 5% | 1.5 months |
Data from a Phase 1 dose-expansion study (NCT01421524).[4][7] The gene expression classifier identifies tumors with high immune cell infiltration.[4]
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in cell lines treated with avadomide.
Materials:
-
Cell line of interest (e.g., DLBCL cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of avadomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).[6][12]
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.
Cereblon Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity of avadomide to Cereblon, often using a competitive assay format.
Materials:
-
Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)
-
A fluorescently labeled CRBN ligand (e.g., Thalidomide-Red)
-
An antibody that recognizes the tag on CRBN (e.g., anti-GST antibody labeled with a FRET donor like Europium cryptate)
-
This compound
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Compound Dispensing: Dispense serial dilutions of avadomide or control compounds into the wells of a 384-well plate.
-
Reagent Addition:
-
Add the recombinant human GST-tagged CRBN protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a suitable HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The binding of avadomide to CRBN will displace the Thalidomide-Red ligand, leading to a decrease in the FRET signal.
-
Plot the HTRF ratio against the concentration of avadomide and fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of avadomide required to inhibit 50% of the fluorescent ligand binding.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Avadomide Action
Caption: Avadomide-induced degradation of Ikaros/Aiolos and downstream effects.
Experimental Workflow for Assessing Avadomide Activity
Caption: Workflow for evaluating avadomide's in vitro activity.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of direct antitumor and immunomodulatory activities, driven by the specific degradation of Ikaros and Aiolos, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of avadomide and other Cereblon E3 ligase modulators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Avadomide Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide hydrochloride (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits potent antitumor, antiangiogenic, and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory properties of Avadomide, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.
Core Mechanism of Action: Cereblon-Mediated Immunomodulation
Avadomide's primary mechanism of action involves binding to the protein Cereblon (CRBN), which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
Ikaros and Aiolos are transcriptional repressors that play a crucial role in the development and function of B and T lymphocytes.[1][3] Their degradation by Avadomide leads to a cascade of downstream immunomodulatory effects.
Signaling Pathway Diagram
Caption: Avadomide's core mechanism of action.
Key Immunomodulatory Effects
The degradation of Ikaros and Aiolos by Avadomide results in several key immunomodulatory outcomes:
-
T-Cell and NK-Cell Activation: By degrading these transcriptional repressors, Avadomide leads to the derepression of genes such as the Interleukin-2 (IL-2) gene.[1] This results in enhanced IL-2 production, which is a potent cytokine that promotes the activation, proliferation, and effector function of T cells and Natural Killer (NK) cells.[1][6]
-
Cytokine Modulation: Avadomide has been shown to significantly increase the production of IL-2.[7] In combination with the anti-PD-1 antibody nivolumab, Avadomide synergistically enhances IL-2 production.[7]
-
Direct Antitumor Effects in B-Cell Malignancies: In neoplastic B cells, such as in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes.[3][4] This mimics an interferon response and results in apoptosis of the malignant cells.[4] This activity is observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3]
Preclinical Data
In Vitro Antiproliferative Activity
Avadomide has demonstrated potent antiproliferative activity across various DLBCL cell lines, independent of their cell-of-origin subtype.
| Cell Line Subtype | IC50 Range (µM) | Reference |
| ABC-DLBCL | 0.01 - 1.5 | |
| GCB-DLBCL | 0.01 - 1.5 |
Clinical Data
Avadomide has been evaluated in several clinical trials, demonstrating its safety and efficacy in various hematological malignancies.
Phase I Study in Advanced Malignancies (NCT01421524)
This first-in-human study evaluated Avadomide monotherapy in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[2][3]
Efficacy in NHL (n=5): [2]
| Response | Number of Patients |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 2 |
| Overall Response Rate (ORR) | 60% |
Pharmacodynamic Effects: [2]
| Biomarker | Effect | Onset |
| Aiolos Degradation (Peripheral B and T cells) | Dose-dependent | Within 5 hours of the first dose (starting at 0.5 mg) |
Safety (Most Common Treatment-Emergent Adverse Events, TEAEs; ≥15%): [2]
| Adverse Event | Frequency |
| Fatigue | 44% |
| Neutropenia | 29% |
| Diarrhea | 15% |
Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001; NCT02031419)
This study evaluated Avadomide in combination with rituximab.[5]
Efficacy in DLBCL (n=27): [5]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 40.7% |
| Median Duration of Response (mDOR) | 8.0 months |
Efficacy in Follicular Lymphoma (n=41): [5]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 80.5% |
| Median Duration of Response (mDOR) | 27.6 months |
Safety (Most Common Grade 3/4 Avadomide-Related AEs): [5]
| Adverse Event | Frequency |
| Neutropenia | 55.9% |
| Infections/Infestations | 8.8% |
| Febrile Neutropenia | 7.4% |
Experimental Protocols
Assessment of Aiolos and Ikaros Degradation by Flow Cytometry
This protocol describes a representative method for quantifying the degradation of Ikaros and Aiolos in peripheral blood mononuclear cells (PBMCs) or cancer cell lines following Avadomide treatment.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ficoll-Paque for PBMC isolation
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Primary antibodies:
-
Anti-Aiolos (IKZF3) antibody (e.g., rabbit anti-human)
-
Anti-Ikaros (IKZF1) antibody (e.g., mouse anti-human)
-
-
Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 647 goat anti-mouse)
-
Cell surface marker antibodies (e.g., anti-CD3, anti-CD19)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., DLBCL cell lines or isolated PBMCs) at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of Avadomide or DMSO (vehicle control) for the desired time period (e.g., 2, 4, 8, 24 hours).
-
-
Cell Surface Staining:
-
Harvest and wash the cells with Wash Buffer.
-
Incubate cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1X Perm/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Perm/Wash Buffer containing the primary antibodies against Aiolos and Ikaros.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash Buffer.
-
Resuspend the cells in Perm/Wash Buffer containing the fluorochrome-conjugated secondary antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in Wash Buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the cell populations of interest (e.g., CD3+ T cells, CD19+ B cells).
-
Analyze the median fluorescence intensity (MFI) of the Aiolos and Ikaros staining in the treated versus control cells to determine the percentage of degradation.
-
Measurement of IL-2 Production by ELISA
This protocol outlines a general method for quantifying IL-2 secretion from T cells stimulated in the presence of Avadomide.
Materials:
-
Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
PBMCs isolated from healthy donors
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Cell culture medium
-
96-well ELISA plate
-
Plate reader
Protocol:
-
T-Cell Stimulation and Treatment:
-
Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well culture plate.
-
Pre-treat the cells with varying concentrations of Avadomide or DMSO for 1-2 hours.
-
Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the culture plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure (follow manufacturer's instructions):
-
Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated IL-2 detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the recombinant IL-2 dilutions.
-
Calculate the concentration of IL-2 in the cell culture supernatants based on the standard curve.
-
Determination of In Vitro Antiproliferative Activity (IC50)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of Avadomide on cancer cell lines.
Materials:
-
DLBCL cell lines
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed DLBCL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow cells to adhere and stabilize.
-
-
Drug Treatment:
-
Prepare a serial dilution of Avadomide in cell culture medium.
-
Add the diluted Avadomide to the wells, ensuring a range of concentrations is tested (e.g., from 0.001 to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Viability Assay (example with CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Avadomide concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase I clinical trial of Avadomide.
Caption: A representative workflow for a Phase I clinical trial of Avadomide.
Conclusion
This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the Cereblon-mediated degradation of Ikaros and Aiolos. This leads to potent T-cell and NK-cell activation and direct antitumor effects in B-cell malignancies. Preclinical and clinical data have demonstrated its activity and a manageable safety profile, both as a monotherapy and in combination with other agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of Avadomide and similar CELMoD compounds.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Spirulina (dietary supplement) - Wikipedia [en.wikipedia.org]
Avadomide Hydrochloride: A Technical Guide to Discovery and Development
Introduction
Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), avadomide hydrochloride is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound.
Core Discovery and Mechanism of Action
Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.[4][5]
The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8] The degradation of Ikaros and Aiolos leads to two key downstream effects:
-
Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which shows preferential activity in the ABC subtype.[3][7]
-
Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]
Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.
Preclinical and Clinical Development
This compound's development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.
Pharmacokinetics
The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.
Table 1: Single-Dose Pharmacokinetics in Healthy Adults
| Formulation | Dose | Cmax (ng/mL) | AUC∞ (h·µg/L) | T½ (hours) |
|---|---|---|---|---|
| Avadomide HCl | 3 mg | 61.92 | 666.34 | 9.28 |
| Formulated Capsule | 3 mg | 83.96 | 774.86 | 8.39 |
Data from the CC-122-ST-001 study.[3]
Phase I Clinical Development
The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[4][10]
Experimental Protocol: Phase I Dose-Escalation (NCT01421524)
-
Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily in continuous 28-day cycles.[10]
-
Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]
-
Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤2 were eligible.[3]
-
Assessments: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs). Tumor assessments were performed at screening and during even-numbered cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in peripheral blood samples at specified time points post-dosing.[3][10]
Key Findings from Phase I Studies
The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]
Table 2: Key Safety and Efficacy from Phase I (NCT01421524)
| Parameter | Result |
|---|---|
| MTD | 3.0 mg daily |
| NTD | 3.5 mg daily |
| Common TEAEs (≥15%) | Fatigue, Neutropenia, Diarrhea[10] |
| Grade ≥3 TEAEs | Occurred in 41% of patients[10] |
| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10] |
A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]
Caption: A simplified workflow for a Phase I clinical trial.
Pharmacodynamic Analysis
Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10] This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[5]
Table 3: Pharmacodynamic Effects of Avadomide (C1D1)
| Cell Type | Biomarker | Median Reduction from Predose |
|---|---|---|
| CD19+ B Cells | Aiolos | 59% |
| CD3+ T Cells | Aiolos | 45% |
Data from analysis of peripheral blood samples 5 hours post-dose.[3]
Phase Ib/II Combination Studies
Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).[7][12]
Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)
-
Study Design: A multi-center, open-label, dose-expansion study.[7]
-
Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[7]
-
Primary Endpoints: Safety and tolerability of the combination.[7]
-
Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]
The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[7][12] This supported the continued development of avadomide in combination regimens. As of late 2024, this compound is in Phase II clinical development for DLBCL.[1]
Caption: The typical drug discovery and development pipeline.
Conclusion
This compound is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.
References
- 1. This compound by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Avadomide - Wikipedia [en.wikipedia.org]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avadomide | C14H14N4O3 | CID 24967599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Avadomide Hydrochloride: A Deep Dive into its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in preclinical and clinical studies, positioning it as a promising therapeutic agent for various hematological malignancies and solid tumors. This technical guide provides an in-depth exploration of the molecular targets of avadomide, its mechanism of action, and detailed experimental protocols to facilitate further research and drug development.
Core Molecular Target: Cereblon (CRBN)
The primary molecular target of avadomide is Cereblon (CRBN) , which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). Avadomide binds to a specific pocket in the C-terminal domain of Cereblon. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, inducing the recruitment of proteins that are not typically targeted by the CRL4CRBN complex. This "molecular glue" mechanism is central to the pharmacological activity of avadomide.
Neosubstrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)
Upon binding to Cereblon, avadomide promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1][2][3] Ikaros and Aiolos are zinc finger transcription factors that play critical roles in the development and differentiation of lymphocytes. By acting as neosubstrates, they are subsequently polyubiquitinated by the E3 ligase complex and targeted for rapid degradation by the 26S proteasome.[3][4] The degradation of these transcriptional repressors is a key event that triggers the downstream anti-tumor and immunomodulatory effects of avadomide.
Quantitative Data on Avadomide Activity
While specific binding affinity (Kd) values for avadomide to Cereblon and precise DC50/IC50 values for Ikaros and Aiolos degradation are not consistently reported across all public literature, the available data indicates that avadomide is a potent CELMoD, often demonstrating greater potency than earlier generation immunomodulatory drugs like lenalidomide.
| Parameter | Target/Process | Cell Line(s) | Value | Reference |
| Degradation | Aiolos in CD19+ B cells | Human peripheral blood | Median 59% reduction 5 hours post-dose | [2] |
| Degradation | Aiolos in CD3+ T cells | Human peripheral blood | Median 45% reduction 5 hours post-dose | [2] |
| Anti-proliferative Activity | Apoptosis Induction | DLBCL cell lines | Dose-dependent increase | [4] |
Signaling Pathways and Downstream Effects
The avadomide-induced degradation of Ikaros and Aiolos initiates a cascade of downstream molecular events, leading to both direct anti-tumor effects and a potent immunomodulatory response.
Anti-Proliferative and Pro-Apoptotic Effects in B-Cell Malignancies
In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs).[4] This, in turn, can induce cell cycle arrest and apoptosis. Avadomide has shown activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[2]
Immunomodulatory Effects
The degradation of Ikaros and Aiolos in T-cells leads to the de-repression of the Interleukin-2 (IL-2) gene promoter, resulting in increased IL-2 production.[5] IL-2 is a critical cytokine for T-cell proliferation, activation, and effector function. This T-cell co-stimulation enhances the anti-tumor immune response. Furthermore, avadomide has been shown to activate Natural Killer (NK) cells, further contributing to its immunomodulatory profile.[2]
Caption: Avadomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets and mechanism of action of avadomide.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
This protocol is designed to confirm the avadomide-dependent interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.
Workflow Diagram
Caption: Workflow for Co-immunoprecipitation to detect protein interactions.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., DLBCL cell lines) and treat with this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Cereblon overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Ikaros and Aiolos to detect their presence in the Cereblon immunoprecipitate.
Western Blotting for Ikaros and Aiolos Degradation
This protocol quantifies the degradation of Ikaros and Aiolos in response to avadomide treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with a dose-range of this compound for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.[6]
Flow Cytometry for IL-2 Production in T-Cells
This protocol measures the immunomodulatory effect of avadomide by quantifying IL-2 production in T-cells.
Methodology:
-
T-Cell Isolation and Culture: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: Activate the T-cells with anti-CD3/CD28 antibodies in the presence of this compound or a vehicle control.
-
Intracellular Cytokine Staining: After a suitable incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to accumulate IL-2 intracellularly.
-
Cell Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IL-2.
-
Flow Cytometric Analysis: Acquire the data on a flow cytometer and analyze the percentage of IL-2-producing cells within the T-cell populations.[7]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol identifies the genomic regions where Ikaros and Aiolos bind, which are affected by avadomide-induced degradation.
Methodology:
-
Cell Cross-linking: Treat cells with avadomide or vehicle and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of a desired size (typically 200-600 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Ikaros or Aiolos.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify Ikaros and Aiolos binding sites.[8][9]
Cell Viability Assay
This protocol assesses the anti-proliferative effects of avadomide on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent for a luminescence-based ATP assay.[10][11]
-
Incubation: Incubate the plates for the time recommended by the reagent manufacturer.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism of action, centered on the Cereblon-mediated degradation of the key hematopoietic transcription factors Ikaros and Aiolos, provides a dual approach of direct anti-tumor activity and potent immune stimulation. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuanced molecular interactions and downstream effects of avadomide, paving the way for its optimized clinical application and the development of next-generation CELMoDs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Avadomide Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Avadomide (CC-122) is a novel, small-molecule therapeutic agent that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), thereby inducing the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3]. This targeted protein degradation results in potent, pleiotropic effects, including direct antitumor activity and significant immunomodulation of the tumor microenvironment (TME). Avadomide has been shown to activate T cells and Natural Killer (NK) cells, induce interferon signaling, and alter the immune cell infiltrate within tumors, providing a strong rationale for its development as a monotherapy and in combination with other anticancer agents[4][5][6]. This document provides an in-depth technical overview of Avadomide's effects on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanism of Action
Avadomide exerts its effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex[7]. By binding to CRBN, Avadomide alters its substrate specificity, leading to the recruitment of neosubstrates Ikaros and Aiolos[1][4]. These transcription factors, which are crucial for lymphoid cell development and function, are then tagged with ubiquitin and targeted for rapid degradation by the proteasome[2][4]. The degradation of these transcriptional repressors is the central event that initiates Avadomide's dual antitumor and immunomodulatory activities[3].
Immunomodulatory Effects on the Tumor Microenvironment
A primary consequence of Ikaros and Aiolos degradation is the potent stimulation of the immune system. Avadomide reshapes the TME from an immunosuppressive to an immune-active state through several key mechanisms.
T-Cell and NK-Cell Activation
Degradation of Aiolos in T-cells derepresses the promoters of key immune-stimulating genes, most notably Interleukin-2 (IL-2)[4]. This leads to enhanced IL-2 production, which provides powerful co-stimulatory signals to T-cells, promoting their proliferation and activation[4][8]. In addition to T-cells, Avadomide has been shown to activate NK cells[1][4]. A crucial aspect of this immune activation is the induction of both type I and type II interferon (IFN) signaling pathways in T-cells[5][6][9]. This IFN response triggers a feed-forward cascade, further invigorating anti-tumor immune responses and promoting the conversion of non-T-cell-inflamed tumors to a T-cell-inflamed phenotype, which is more susceptible to immunotherapy[5][6][10].
Modulation of Immune Cell Populations
Clinical studies have demonstrated that Avadomide treatment significantly alters the cellular composition of the TME. Analysis of paired tumor biopsies from patients with relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL) revealed an enrichment of multiple T-cell populations, dendritic cells, and macrophages following treatment[1]. Concurrently, a reduction in the B-cell population within the tumor was observed[1]. This shift indicates increased trafficking and infiltration of effector immune cells into the tumor, transforming it into a more immunologically "hot" environment.
Anti-Angiogenic Effects
In addition to its immunomodulatory roles, Avadomide possesses antiangiogenic properties. This has been demonstrated in preclinical models, including ex vivo umbilical artery sprout outgrowth assays[4]. By inhibiting the formation of new blood vessels, Avadomide can further contribute to controlling tumor growth.
Direct Antitumor Activity
Beyond modulating the TME, Avadomide has direct, cell-autonomous effects on malignant cells. It has been shown to induce apoptosis in multiple myeloma and DLBCL cell lines[1][3][4]. The antitumor activity in DLBCL is independent of the cell-of-origin subtype (ABC or GCB), unlike some earlier-generation immunomodulatory drugs[1][2]. In other cancer types, such as pancreatic ductal adenocarcinoma (PDAC), Avadomide has been found to inhibit the pro-survival NF-κB pathway and induce G1 phase cell cycle arrest, leading to apoptosis[11][12].
Quantitative Data Summary
The pharmacodynamic and clinical effects of Avadomide have been quantified in several studies. The following tables summarize key data points.
Table 1: Pharmacodynamic Effects of Avadomide on Peripheral Blood Biomarkers
| Biomarker / Effect | Quantitative Change | Time Point | Cell Type | Citation |
|---|---|---|---|---|
| Aiolos Degradation | Median 59% reduction | 5 hours post-dose (C1D1) | CD19+ B-Cells | [1][13] |
| Aiolos Degradation | Median 45% reduction | 5 hours post-dose (C1D1) | CD3+ T-Cells | [1][13] |
| IL-2 Secretion | 300% increase (P = .018) | 1.5 hours post-dose (C1D1) | CD3-stimulated T-Cells (ex vivo) | [13] |
| IL-2 Production | 282% increase | 48 hours | SEB-stimulated PBMCs (ex vivo) | [8] |
| IFN-γ Secretion | 185% increase (P = .003) | 1.5 hours post-dose (C1D1) | CD3-stimulated T-Cells (ex vivo) |[13] |
Table 2: Changes in Intratumoral Immune Cell Composition Post-Avadomide Treatment (R/R DLBCL)
| Cell Population | Change Relative to Screening Biopsy | Method | Citation |
|---|---|---|---|
| T-Cell Populations | Enriched | RNA-sequencing with immune cell deconvolution | [1] |
| Dendritic Cells | Enriched | RNA-sequencing with immune cell deconvolution | [1] |
| Macrophages | Enriched | RNA-sequencing with immune cell deconvolution | [1] |
| B-Cell Populations | Diminished | RNA-sequencing with immune cell deconvolution |[1] |
Table 3: Summary of Clinical Efficacy of Avadomide in Hematologic Malignancies
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Metric | Citation |
|---|---|---|---|---|
| Non-Hodgkin Lymphoma (NHL) | Monotherapy (Phase I) | 60% (3/5 patients) | 1 CR, 2 PR | [4][14] |
| R/R DLBCL (Classifier-Positive) | Monotherapy | 44% | mPFS: 27 weeks | [1] |
| R/R DLBCL | Avadomide + Rituximab | 40.7% | mDOR: 8.0 months | [2][15] |
| R/R Follicular Lymphoma | Avadomide + Rituximab | 80.5% | mDOR: 27.6 months | [2][15] |
CR: Complete Response; PR: Partial Response; mPFS: median Progression-Free Survival; mDOR: median Duration of Response.
Key Experimental Protocols
Reproducing and building upon the research into Avadomide requires robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Protocol for Pharmacodynamic Biomarker Assessment (Aiolos Degradation)
This protocol is based on methodologies used in clinical trials to confirm target engagement[1][4][13].
-
Sample Collection: Collect peripheral blood from subjects into EDTA or CPT tubes at pre-dose (baseline) and at specified time points post-dose (e.g., 1.5 and 5 hours).
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation according to standard procedures.
-
Cell Staining: Resuspend PBMCs and stain with fluorescently-conjugated antibodies against surface markers to identify cell populations of interest (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) followed by permeabilization with a saponin-based or methanol-based buffer to allow intracellular antibody access.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody specific for Aiolos.
-
Flow Cytometry: Acquire data on a multi-color flow cytometer. Gate on the T-cell and B-cell populations based on surface marker expression.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the Aiolos stain within each cell population at each time point. Calculate the percentage change from baseline for each post-dose sample to quantify Aiolos degradation.
Protocol for Ex Vivo T-Cell Activation and Cytokine Analysis
This protocol is adapted from studies assessing the immunomodulatory capacity of Avadomide[8][13].
-
PBMC Isolation: Isolate PBMCs from healthy donor or patient blood as described above.
-
Cell Culture: Plate PBMCs at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Treat cells with Avadomide (e.g., 50 nM), a vehicle control (e.g., DMSO), and/or other agents (e.g., anti-PD-1 antibody) for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation: Stimulate the T-cells within the PBMC culture using an activating agent such as Staphylococcal enterotoxin B (SEB, e.g., 0.5 ng/mL) or plate-bound anti-CD3 antibodies.
-
Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification: Analyze the supernatants for cytokine concentrations (e.g., IL-2, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or standard ELISA kits.
Conclusion
Avadomide hydrochloride is a potent cereblon E3 ligase modulator that profoundly impacts the tumor microenvironment. Through the targeted degradation of Ikaros and Aiolos, it exerts a dual mechanism of action involving direct cytotoxicity to malignant cells and robust, multifaceted immunomodulation. By activating T-cells and NK-cells, inducing a pro-inflammatory interferon response, and promoting the infiltration of effector immune cells into the tumor, Avadomide can convert an immunologically "cold" TME into a "hot" one. This activity, supported by compelling quantitative pharmacodynamic and clinical data, establishes Avadomide as a promising therapeutic agent. Its ability to upregulate immune checkpoints like PD-L1 further highlights its potential for synergistic activity in combination with immune checkpoint inhibitors, offering new avenues for treating advanced malignancies[5][6][16].
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-tumor effect of avadomide in gemcitabine-resistant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. researchgate.net [researchgate.net]
Avadomide hydrochloride as a molecular glue
An In-depth Technical Guide to Avadomide Hydrochloride as a Molecular Glue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avadomide (CC-122) is a novel, small-molecule, orally bioavailable agent belonging to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1][2] It functions as a "molecular glue," a mechanism that involves inducing or stabilizing the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Avadomide specifically binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[5][6] This binding event alters the substrate specificity of the ligase, prompting the recruitment and degradation of "neosubstrates" that are not typically targeted by the native CRL4CRBN complex.[7][8]
The primary neosubstrates of avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][9] The degradation of these factors underlies avadomide's potent dual activities: a direct, cell-autonomous cytotoxic effect on malignant B-cells and a robust immunomodulatory effect on the tumor microenvironment, primarily through T-cell and NK-cell activation.[9][10] These properties have positioned avadomide as a promising therapeutic agent in hematologic malignancies, particularly relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][9]
Mechanism of Action: The Molecular Glue Concept
Avadomide's mechanism is a prime example of targeted protein degradation. Unlike traditional enzyme inhibitors, it does not block a protein's active site but instead hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-driving proteins.
The process unfolds in several key steps:
-
Binding to Cereblon: Avadomide binds to a specific pocket on the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[8][11]
-
Conformational Change and Neosubstrate Recruitment: This binding induces a conformational change on the surface of CRBN, creating a novel interface that has a high affinity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]
-
Ubiquitination: The recruitment of Ikaros and Aiolos brings them into close proximity with the E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to the neosubstrates.[2][6]
-
Proteasomal Degradation: The polyubiquitinated Ikaros and Aiolos are then recognized and degraded by the 26S proteasome.[3][5]
Downstream Signaling and Therapeutic Effects
The degradation of Ikaros and Aiolos, which are transcriptional repressors, leads to significant changes in gene expression within both malignant B-cells and immune cells.[5][9]
-
In Malignant B-cells: Degradation of Ikaros and Aiolos is associated with increased transcription of interferon (IFN)-stimulated genes (ISGs). This occurs independently of external IFN signaling and results in apoptosis.[6] This direct cell-autonomous activity has been observed in both Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) subtypes of DLBCL.[1][12]
-
In T-cells: In T-cells, the degradation of these repressors leads to the de-repression of key cytokine promoters, most notably Interleukin-2 (IL-2).[1][5] The subsequent increase in IL-2 production provides a powerful co-stimulatory signal, enhancing T-cell activation, proliferation, and cytotoxic function.[10] This T-cell reinvigoration is critical to the immunomodulatory anti-tumor response. Avadomide also triggers IFN signaling in T-cells, which can sensitize tumors to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[13]
Quantitative Data Summary
Table 1: Preclinical Binding Affinity and Potency
| Compound | Binding Assay Type | Target | Affinity (Ki or Kd) | Reference |
| Avadomide | Cell-based Target Engagement | CRBN | Less potent than pomalidomide in this assay | [14] |
| Iberdomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki = 4.9 µM | [15] |
| Lenalidomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki > 100 µM | [15] |
| Pomalidomide | Microscale Thermophoresis | MsCI4 (CRBN homologue) | Ki = 25 µM | [15] |
Note: Direct comparative affinity data for avadomide from a single standardized assay is limited in the public domain. Preclinical studies consistently show it is a more potent degrader of Ikaros/Aiolos than lenalidomide.[1][16]
Table 2: Clinical Efficacy of Avadomide in R/R DLBCL (Monotherapy, Phase 1)[9][12]
| Parameter | All R/R DLBCL Patients (n=84) | Classifier-Positive (n=32) | Classifier-Negative (n=37) |
| Overall Response Rate (ORR) | 29% | 44% | 14% |
| Complete Response (CR) | 11% | Not Reported | Not Reported |
| Median Progression-Free Survival (mPFS) | Not Reported | 6 months (27 weeks) | 1.5 months |
Classifier-positive tumors are defined by high immune cell infiltration.[9]
Table 3: Common Treatment-Emergent Adverse Events (AEs) with Avadomide
| Adverse Event | Any Grade (%) (Monotherapy, R/R DLBCL, n=97)[12] | Grade 3/4 (%) (Monotherapy, R/R DLBCL, n=97)[12] | Any Grade (%) (with Rituximab, n=68)[1] | Grade 3/4 (%) (with Rituximab, n=68)[1] |
| Neutropenia | 66% | 51% | 63.2% | 55.9% |
| Infections | 57% | 24% | 23.5% | 8.8% |
| Fatigue/Asthenia | 46% | Not Reported | 22.1% | Not Reported |
| Diarrhea | Not Reported | Not Reported | 19.1% | Not Reported |
| Febrile Neutropenia | Not Reported | 10% | Not Reported | 7.4% |
| Anemia | Not Reported | 12% | Not Reported | Not Reported |
Note: Intermittent dosing schedules (e.g., 5 days on / 2 days off) were found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia compared to continuous dosing.[9][12]
Key Experimental Protocols
Protocol: Cereblon Binding Assay (Homogeneous Time-Resolved FRET)
Objective: To quantify the binding affinity of a test compound (e.g., Avadomide) to Cereblon in a competitive assay format.
Principle: This assay uses a GST-tagged recombinant human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[17]
Materials:
-
Recombinant GST-tagged human Cereblon (CRBN)
-
Thalidomide-Red tracer (or similar fluorescent ligand)
-
Anti-GST antibody labeled with Europium (Eu3+) cryptate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)
-
Test compound (Avadomide) and control compounds (Pomalidomide, negative control)
-
Low-volume 384-well white assay plates
-
HTRF-compatible microplate reader
Method:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
Dispense 2 µL of the compound dilutions into the assay plate.
-
Add 4 µL of GST-CRBN (at a pre-optimized concentration) to each well.
-
Prepare a detection mix containing the Thalidomide-Red tracer and the anti-GST-Eu3+ antibody in assay buffer.
-
Add 4 µL of the detection mix to each well. Final volume is 10 µL.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Protocol: Aiolos/Ikaros Degradation Assay (Flow Cytometry)
Objective: To measure the dose-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1) in target cells following treatment with Avadomide.
Principle: Peripheral blood mononuclear cells (PBMCs) or specific cell lines are treated with Avadomide. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against Aiolos or Ikaros, as well as cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells). The mean fluorescence intensity (MFI) of the Aiolos/Ikaros signal within the target cell population is quantified by flow cytometry. A reduction in MFI indicates protein degradation.[9][18]
Materials:
-
PBMCs isolated from healthy donors or patients, or a relevant cell line (e.g., MM.1S, TMD8).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Avadomide stock solution (in DMSO).
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).
-
Antibodies:
-
Anti-human CD3 (e.g., APC-conjugated)
-
Anti-human CD19 (e.g., PE-conjugated)
-
Anti-human Aiolos (IKZF3) (e.g., Alexa Fluor 488-conjugated)
-
Matching isotype control antibodies.
-
-
Flow cytometer.
Method:
-
Plate cells (e.g., 1 x 10⁶ PBMCs/well) in a 96-well plate.
-
Treat cells with a serial dilution of Avadomide (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Harvest and wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (CD3, CD19) by incubating with antibodies for 30 minutes at 4°C.
-
Wash cells to remove unbound surface antibodies.
-
Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's protocol.
-
Stain for intracellular targets by incubating with anti-Aiolos/Ikaros or isotype control antibodies for 30-60 minutes at room temperature.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
Data Analysis:
-
Gate on the cell populations of interest (e.g., CD3+ T-cells and CD19+ B-cells).
-
Determine the MFI for the Aiolos/Ikaros stain in each population for each treatment condition.
-
Normalize the MFI values to the vehicle control to calculate the percentage of remaining protein.
-
Plot the percentage of Aiolos/Ikaros remaining against the log of Avadomide concentration to determine the DC₅₀ (concentration for 50% degradation).
Protocol: In Vitro Ubiquitination Assay
Objective: To demonstrate that Avadomide promotes the CRBN-dependent ubiquitination of a neosubstrate (e.g., IKZF1).
Principle: Recombinant components of the ubiquitination cascade are combined in the presence or absence of Avadomide. The reaction mixture includes the E1 activating enzyme, an E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant neosubstrate. The formation of polyubiquitin chains on the substrate is detected by immunoblotting.[3][6]
Materials:
-
Recombinant Human E1 enzyme (UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D1)
-
Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)
-
Recombinant Human Ubiquitin
-
Recombinant neosubstrate (e.g., GST-tagged IKZF1)
-
ATP solution
-
Avadomide stock solution (in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels, transfer apparatus, and immunoblotting reagents
-
Primary antibodies: Anti-Ubiquitin, Anti-GST (or anti-IKZF1)
Method:
-
Set up reactions in microcentrifuge tubes on ice.
-
To the reaction buffer, add E1, E2, ubiquitin, and ATP.
-
Add the CRL4CRBN complex and the GST-IKZF1 substrate.
-
Add Avadomide or vehicle control (DMSO) to the respective tubes. Include a control reaction lacking the E3 ligase or ATP to confirm dependency.
-
Initiate the reaction by incubating at 37°C for 60-120 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Perform immunoblotting:
-
Block the membrane (e.g., with 5% milk in TBST).
-
Incubate with primary antibody (e.g., anti-ubiquitin or anti-GST).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Analyze the resulting blot. In the presence of all components and Avadomide, a high-molecular-weight smear or laddering pattern above the band for unmodified GST-IKZF1 should be visible when blotting for either ubiquitin or the GST tag. This pattern represents polyubiquitinated substrate and indicates a positive result.
References
- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
- 17. revvity.com [revvity.com]
- 18. aacrjournals.org [aacrjournals.org]
Avadomide Hydrochloride: A Deep Dive into the Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of cereblon E3 ligase modulators (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in a range of hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and multiple myeloma. A key mechanism of Avadomide's antitumor effect is the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the molecular pathways governing Avadomide-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Avadomide's primary mechanism of action involves the modulation of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to the substrate receptor cereblon (CRBN), Avadomide induces a conformational change that expands the substrate specificity of the E3 ligase.[1][2][3] This alteration in substrate recognition leads to the recruitment, polyubiquitination, and subsequent proteasomal degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these key transcription factors is the initiating event in the downstream signaling cascade that culminates in apoptosis of malignant B-cells.[4][5]
The Apoptosis Induction Signaling Pathway
The degradation of Ikaros and Aiolos by Avadomide triggers a cascade of molecular events that converge to induce programmed cell death. A central consequence of Ikaros and Aiolos depletion is the de-repression of interferon-stimulated genes (ISGs), which play a crucial role in apoptosis.[4][5] Additionally, the degradation of these transcription factors leads to the downregulation of key survival factors such as c-Myc and Interferon Regulatory Factor 4 (IRF4).[4][6]
Quantitative Data
The anti-proliferative and pro-apoptotic effects of Avadomide have been quantified in both preclinical and clinical studies.
Table 1: Preclinical Activity of Avadomide in DLBCL Cell Lines
| Cell Line Subtype | Parameter | Value | Reference |
| ABC & GCB DLBCL | Anti-proliferative Activity | Demonstrated | [1] |
| ABC & GCB DLBCL | Apoptosis Induction | Demonstrated | [1] |
ABC: Activated B-cell like; GCB: Germinal Center B-cell like
Table 2: Clinical Efficacy of Avadomide in Relapsed/Refractory (R/R) DLBCL (NCT01421524)
| Patient Population | Endpoint | Result | Reference |
| R/R DLBCL (de novo) | Overall Response Rate (ORR) | 29% | [3][7] |
| Complete Response (CR) | 11% | [3][7] | |
| Classifier-Positive R/R DLBCL | ORR | 44% | [3][7] |
| Median Progression-Free Survival (mPFS) | 6 months | [3] | |
| Classifier-Negative R/R DLBCL | ORR | 19% | [3][7] |
| mPFS | 1.5 months | [3] |
Table 3: Clinical Efficacy of Avadomide with Rituximab in R/R DLBCL and Follicular Lymphoma (FL)
| Disease | Endpoint | Result | Reference |
| R/R DLBCL | ORR | 40.7% | [1] |
| Median Duration of Response (mDOR) | 8.0 months | [1] | |
| R/R FL | ORR | 80.5% | [1] |
| mDOR | 27.6 months | [1] |
Experimental Protocols
Western Blotting for Ikaros, Aiolos, and Cereblon Degradation
This protocol is for the detection of protein degradation following Avadomide treatment.
-
Cell Culture and Treatment: Plate DLBCL or multiple myeloma cells at a suitable density and treat with varying concentrations of Avadomide or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros (e.g., 1:1000 dilution), Aiolos (e.g., 1:1000 dilution), Cereblon (e.g., 1:1000 dilution), and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.[8][9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Treat cells with Avadomide as described above.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with Avadomide.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies, with a well-defined mechanism of action centered on the induction of apoptosis. By modulating the CRL4CRBN E3 ligase complex, Avadomide triggers the degradation of the key lymphoid transcription factors Ikaros and Aiolos. This targeted protein degradation unleashes a pro-apoptotic program characterized by the de-repression of interferon-stimulated genes and the downregulation of critical survival factors. The quantitative data from both preclinical and clinical studies underscore the potent anti-tumor activity of Avadomide. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced molecular effects of this and other CELMoD compounds, paving the way for continued advancements in the development of targeted cancer therapies.
References
- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of targeting the transcription factors Ikaros and Aiolos on B cell activation and differentiation in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aiolos (D1C1E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Avadomide Hydrochloride Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for avadomide hydrochloride (CC-122), a novel cereblon E3 ligase modulator. The information is intended to guide researchers and clinicians in understanding the therapeutic potential and mechanistic basis of avadomide's activity in various malignancies.
Mechanism of Action
Avadomide is a small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its primary mechanism involves binding to CRBN, which in turn recruits the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex for ubiquitination and subsequent proteasomal degradation.[3][4] This degradation leads to a dual mechanism of action: a direct cell-autonomous antitumor effect and an immunomodulatory effect.[3][5]
The degradation of Ikaros and Aiolos in malignant B-cells results in decreased proliferation and increased apoptosis.[3] In T-cells, the degradation of these transcription factors leads to the derepression of genes such as IL2, resulting in enhanced Interleukin-2 production, T-cell co-stimulation, and proliferation.[4][5] Avadomide may also enhance the activity of Natural Killer (NK) cells.[4]
Signaling Pathway Diagram
References
Application Notes and Protocols: Avadomide Hydrochloride in Combination Therapy with Rituximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical application and experimental protocols for the combination therapy of Avadomide hydrochloride and rituximab in the context of treating B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). The information is synthesized from peer-reviewed clinical trial data and research publications.
Introduction to Avadomide and its Mechanism of Action
Avadomide (CC-122) is a novel, orally administered small molecule that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1]
The degradation of Ikaros and Aiolos has a dual antitumor effect:
-
Direct Cell-Autonomous Effects: In malignant B-cells, the loss of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of interferon-stimulated genes. This, in turn, induces apoptosis and inhibits proliferation of lymphoma cells.
-
Immunomodulatory Effects: The degradation of these transcription factors in T-cells and Natural Killer (NK) cells leads to enhanced immune function. This includes increased production of interleukin-2 (IL-2), T-cell co-stimulation, and proliferation, thereby augmenting the body's anti-tumor immune response.
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes. Upon binding to CD20, rituximab mediates B-cell lysis through several mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. The combination of Avadomide's immunomodulatory and direct anti-lymphoma effects with the B-cell depleting action of rituximab provides a strong rationale for their synergistic use in treating B-cell malignancies.
Signaling Pathways
The following diagrams illustrate the signaling pathways of Avadomide and Rituximab.
Clinical Trial Protocols and Data
The combination of Avadomide and rituximab has been investigated in clinical trials, most notably the Phase Ib CC-122-DLBCL-001 study (NCT02031419) for relapsed/refractory DLBCL and FL, and the Phase I/II CC-122-DLBCL-002 study (NCT03283202) which combined Avadomide with the R-CHOP regimen for newly diagnosed high-risk DLBCL.
Experimental Protocol: Avadomide and Rituximab Combination (CC-122-DLBCL-001)
This protocol is based on the dose-expansion phase of the CC-122-DLBCL-001 trial for patients with relapsed or refractory DLBCL or FL.[2][3]
Patient Eligibility (Inclusion Criteria Highlights):
-
Age ≥ 18 years.
-
Histologically confirmed relapsed or refractory DLBCL (including transformed indolent lymphoma) or CD20-positive FL.
-
Measurable disease.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Treatment Regimen:
-
Avadomide: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days off (5/7 day schedule) for each 28-day cycle.[2][3]
-
Rituximab: 375 mg/m² administered intravenously.
Monitoring and Assessments:
-
Safety: Monitored for adverse events (AEs) throughout the study and for 28 days after the last dose. AEs were graded according to NCI CTCAE v4.03.
-
Efficacy: Tumor assessments were performed at screening, at the end of every second cycle through cycle 6, every third cycle through cycle 12, and every six cycles thereafter.[4]
-
Pharmacodynamics: Blood samples were collected to assess for Aiolos and Ikaros degradation in peripheral B and T cells.[4]
Experimental Protocol: Avadomide with R-CHOP (CC-122-DLBCL-002)
This protocol is based on the Phase I/II study for previously untreated, high-risk DLBCL.[5][6][7]
Patient Eligibility (Inclusion Criteria Highlights):
-
Age ≥ 18 years.
-
Newly diagnosed, histologically confirmed DLBCL.
-
International Prognostic Index (IPI) score of 3-5 (high-risk).
-
ECOG performance status of 0-2.
-
Adequate organ function.
Treatment Regimen (up to six 21-day cycles):
-
Avadomide: Escalating doses of 1 mg, 2 mg, and 3 mg were evaluated. The recommended Phase 2 dose was determined to be 3 mg orally on days 1-5 and 8-12 of each 21-day cycle.
-
R-CHOP-21: Standard dosing.
-
Rituximab: 375 mg/m² IV on Day 1.
-
Cyclophosphamide: 750 mg/m² IV on Day 1.
-
Doxorubicin: 50 mg/m² IV on Day 1.
-
Vincristine: 1.4 mg/m² (capped at 2 mg) IV on Day 1.
-
Prednisone: 100 mg orally on Days 1-5.
-
-
Supportive Care: All patients received pegfilgrastim support.[5][6][7]
Quantitative Data Summary
Efficacy Data
| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDOR) |
| CC-122-DLBCL-001 | Relapsed/Refractory DLBCL | 27 | 40.7%[2][3] | - | 8.0 months[2][3] |
| Relapsed/Refractory FL | 41 | 80.5%[2][3] | - | 27.6 months[2][3] | |
| CC-122-DLBCL-002 | Newly Diagnosed High-Risk DLBCL | 34 | 88%[5][6][7] | 79%[5][6][7] | Not Reported |
Safety Data: Common Adverse Events (AEs)
| Adverse Event | CC-122-DLBCL-001 (Avadomide + Rituximab) (Any Grade) | CC-122-DLBCL-002 (Avadomide + R-CHOP) (Grade 3/4) |
| Neutropenia | 63.2%[2] | 54%[5][6][7] |
| Infections/Infestations | 23.5%[2] | - |
| Fatigue | 22.1%[2] | - |
| Diarrhea | 19.1%[2] | - |
| Anemia | - | 20%[5][6][7] |
| Leukopenia | - | 20%[5][6][7] |
| Lymphopenia | - | 14%[5][6][7] |
| Hypophosphatemia | - | 14%[5][6][7] |
| Febrile Neutropenia | 7.4% (Grade 3/4)[2] | 11%[5][6][7] |
Management of Adverse Events
Neutropenia:
Neutropenia is the most common dose-limiting toxicity of Avadomide.[2][5][6][7] Management strategies include:
-
Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, treatment with Avadomide may be interrupted until the neutrophil count recovers. The dose may then be resumed at a lower level.
-
Intermittent Dosing: The 5 days on, 2 days off schedule was developed to improve the tolerability of Avadomide and reduce the incidence and severity of neutropenia.[5]
-
Growth Factor Support: The use of granulocyte-colony stimulating factor (G-CSF), such as pegfilgrastim, can be considered to support neutrophil counts, particularly when Avadomide is used in combination with chemotherapy.[5][6][7]
Other Common Adverse Events:
Management of other common AEs such as fatigue, diarrhea, and infections should follow standard clinical practice guidelines. Dose modifications of Avadomide may be necessary for persistent or severe toxicities.
Experimental Workflow and Logical Relationships
Conclusion
The combination of this compound and rituximab represents a promising therapeutic strategy for patients with certain B-cell malignancies. The dual mechanism of Avadomide, targeting both the tumor cells directly and enhancing the anti-tumor immune response, complements the B-cell depleting activity of rituximab. Clinical trial data have demonstrated encouraging efficacy and a manageable safety profile. Further investigation is warranted to optimize dosing schedules, identify predictive biomarkers, and explore this combination in broader patient populations. These application notes and protocols provide a framework for researchers and clinicians working with this novel combination therapy.
References
- 1. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. air.unimi.it [air.unimi.it]
- 7. ascopubs.org [ascopubs.org]
Avadomide Hydrochloride (CC-122): A Review of Dosing Schedules in Clinical Trials
Application Notes and Protocols for Researchers and Drug Development Professionals
Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and direct antitumor activities.[1] Its mechanism of action involves binding to the cereblon E3 ubiquitin ligase complex, which leads to the degradation of hematopoietic transcription factors Aiolos and Ikaros.[2][3] This degradation results in apoptosis of malignant B cells and activation of T cells.[2] Clinical development of Avadomide has explored various dosing schedules to optimize its therapeutic index, balancing efficacy with manageable toxicity, primarily neutropenia.[1][4] These application notes provide a detailed overview of the dosing schedules for Avadomide hydrochloride in key clinical trials, including monotherapy and combination regimens.
Monotherapy Dosing Schedules
Initial clinical development of Avadomide focused on establishing a safe and effective monotherapy dosing regimen. A first-in-human, phase I study (NCT01421524) in patients with advanced solid tumors and hematologic malignancies established the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) for continuous daily dosing.[5][6] However, to mitigate dose-limiting toxicities like neutropenia, intermittent dosing schedules were investigated.[1][4]
| Clinical Trial Identifier | Patient Population | Dose Levels Explored | Dosing Schedule | Key Findings |
| CC-122-ST-001 (NCT01421524) | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL), Multiple Myeloma | 0.5 mg - 3.5 mg | Continuous (once daily) | MTD: 3.0 mg; Non-Tolerated Dose (NTD): 3.5 mg.[5][6] |
| CC-122-ST-001 (Dose Expansion) | Relapsed/Refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) | 3 mg, 4 mg, 5 mg | Intermittent (5 days on/2 days off; 21/28 days) | Intermittent 5/7-day schedule improved tolerability and reduced neutropenia.[1] |
| CC-122-ST-002 (NCT02509039) | Advanced Solid Tumors or NHL (Japanese patients) | 2 mg, 3 mg, 4 mg | Intermittent (5 consecutive days per week) | RP2D established at 3 mg on a 5/7 day schedule.[7] |
Combination Therapy Dosing Schedules
Avadomide has been evaluated in combination with various agents, including monoclonal antibodies and chemotherapy, to enhance its antitumor activity. These studies have adapted the dosing schedule to manage overlapping toxicities and optimize the synergistic effects of the combined therapies.
Combination with Rituximab
The combination of Avadomide with the anti-CD20 monoclonal antibody rituximab has been explored in patients with R/R DLBCL and follicular lymphoma (FL).
| Clinical Trial Identifier | Patient Population | Avadomide Dose | Avadomide Schedule | Rituximab Dose and Schedule | Key Findings |
| CC-122-DLBCL-001 (NCT02031419) | R/R DLBCL, FL | 3 mg | Intermittent (5 days on/2 days off) | 375 mg/m² IV on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[2][8] | The combination was well-tolerated with promising antitumor activity.[2] |
Combination with R-CHOP
For newly diagnosed DLBCL, Avadomide has been studied in combination with the standard R-CHOP immunochemotherapy regimen.
| Clinical Trial Identifier | Patient Population | Avadomide Dose Levels | Avadomide Schedule | R-CHOP Schedule | Key Findings |
| CC-122-DLBCL-002 (NCT03283202) | Newly Diagnosed DLBCL (IPI 3-5) | 1 mg, 2 mg, 3 mg | Days 1-5 & 8-12 of a 21-day cycle (2/3 weeks) or Days 1-5, 8-12, & 15-19 (3/3 weeks) | Standard R-CHOP-21 for 6 cycles.[9] | Recommended Phase 2 dose of Avadomide was 3 mg for 2/3 weeks. The combination was well-tolerated.[9] |
Combination with Obinutuzumab
The combination with the glycoengineered anti-CD20 monoclonal antibody obinutuzumab was investigated in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.
| Clinical Trial Identifier | Patient Population | Avadomide Dose Levels | Avadomide Schedule | Obinutuzumab Dose and Schedule | Key Findings |
| CC-122-NHL-001 (NCT02417285) | R/R B-cell NHL | 1.0 mg, 2.0 mg, 3.0 mg, 4.0 mg | Intermittent (5 days on/2 days off) | 1000 mg IV on Days 2, 8, 15 of Cycle 1 and Day 1 of Cycles 2-8.[10] | RP2D of Avadomide was 3.0 mg on a 5/7-day schedule.[10] |
Experimental Protocols
The clinical trials cited employed a standard 3+3 dose-escalation design to determine the MTD and RP2D.[3][5][6]
Dose Escalation and DLT Evaluation:
-
Patients were enrolled in cohorts of 3-6.
-
Dose-limiting toxicities (DLTs) were typically evaluated during the first cycle of treatment.
-
If no DLTs were observed in the initial 3 patients, the next cohort was enrolled at a higher dose level.
-
If one DLT occurred, the cohort was expanded to 6 patients.
-
The MTD was defined as the dose level below the non-tolerated dose (NTD), where ≥2 of 6 patients experienced a DLT.[3][5][6]
Dose Reductions and Interruptions:
-
Dose reductions for Avadomide were permitted in cases of toxicity.[2][8]
-
Treatment could be interrupted and resumed at a lower dose level upon recovery to Grade ≤1 toxicity.[3]
-
A specified number of dose reductions were allowed before treatment discontinuation.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Avadomide's mechanism of action via the Cereblon E3 ligase complex.
Caption: A generalized workflow for a Phase I dose-escalation clinical trial of Avadomide.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Phase I/II study of avadomide (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]
- 10. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Avadomide Hydrochloride: Application Notes and Protocols for Non-Hodgkin Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Avadomide hydrochloride, a novel cereblon E3 ligase modulator (CELMoD), for the treatment of non-Hodgkin lymphoma (NHL). This document details its mechanism of action, summarizes key clinical trial data, and offers detailed protocols for preclinical and clinical research applications.
Mechanism of Action
This compound exerts its anti-lymphoma effects through a dual mechanism involving direct cytotoxicity to tumor cells and immunomodulation of the tumor microenvironment.[1] It binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]
The degradation of Ikaros and Aiolos in malignant B-cells leads to apoptosis.[2][4] In T-cells, the degradation of these transcription factors results in enhanced interleukin-2 (IL-2) production and T-cell activation, contributing to an anti-tumor immune response.[1][2]
Summary of Clinical Trial Data
Avadomide has been evaluated as a monotherapy and in combination with other agents in several clinical trials for various subtypes of relapsed or refractory (R/R) non-Hodgkin lymphoma.
Avadomide Monotherapy
A first-in-human, phase I study (NCT01421524) evaluated Avadomide monotherapy in patients with advanced solid tumors and hematologic malignancies, including NHL.[1][5]
| Parameter | Value | Reference |
| Study ID | NCT01421524 | [1][5] |
| Patient Population | R/R NHL | [1][5] |
| Dosing | 0.5-3.5 mg, 28-day continuous cycles | [1][5] |
| Overall Response Rate (ORR) | 3 of 5 NHL patients responded | [1][5] |
| Complete Response (CR) | 1 of 5 NHL patients | [1][5] |
| Partial Response (PR) | 2 of 5 NHL patients | [1][5] |
| Maximum Tolerated Dose (MTD) | 3.0 mg | [1][5] |
| Common Grade ≥3 Adverse Events | Neutropenia, Fatigue, Diarrhea | [1][5] |
Avadomide in Combination Therapy
Avadomide has shown promising activity when combined with anti-CD20 monoclonal antibodies like rituximab and obinutuzumab.
Avadomide with Rituximab (NCT02031419) [2][6]
| Parameter | Diffuse Large B-cell Lymphoma (DLBCL) | Follicular Lymphoma (FL) | Reference |
| Overall Response Rate (ORR) | 40.7% | 80.5% | [2][6] |
| Median Duration of Response (mDOR) | 8.0 months | 27.6 months | [2][6] |
| Common Grade 3/4 Adverse Events | Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%) | Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%) | [2][6] |
Avadomide with Obinutuzumab (CC-122-NHL-001 / NCT02417285) [7][8]
| Parameter | Value | Reference |
| Patient Population | R/R B-cell NHL (DLBCL, FL, MZL) | [8] |
| Recommended Phase 2 Dose (RP2D) | 3.0 mg (5 days on/2 days off) + Obinutuzumab | [8] |
| Common Grade ≥3 Adverse Events | Neutropenia, Thrombocytopenia | [8] |
Experimental Protocols
The following protocols are generalized based on methodologies reported in Avadomide clinical trials and related research. Researchers should optimize these protocols for their specific experimental conditions.
Western Blotting for Ikaros and Aiolos Degradation
This protocol outlines the detection of Ikaros and Aiolos protein degradation in peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples following Avadomide treatment.
Materials:
-
PBMCs or single-cell suspension from tumor biopsy
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Quantification Assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Collection and Lysis:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
For tumor biopsies, mechanically and/or enzymatically dissociate to a single-cell suspension.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to the loading control to quantify protein degradation.
-
Flow Cytometry for T-cell Activation
This protocol describes the analysis of T-cell activation markers in peripheral blood of patients treated with Avadomide.
Materials:
-
Whole blood collected in anticoagulant tubes (e.g., EDTA or heparin)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, and T-cell activation markers (e.g., CD25, CD69, HLA-DR, PD-1).
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood from patients at baseline and post-treatment time points.
-
Perform red blood cell lysis.
-
Wash the remaining white blood cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on lymphocyte populations based on forward and side scatter.
-
Identify CD4+ and CD8+ T-cell subsets.
-
Quantify the percentage of T-cells expressing activation markers.
-
Compare post-treatment expression levels to baseline.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating Avadomide's effects and the logical relationship of its dual mechanism of action.
References
- 1. td2inc.com [td2inc.com]
- 2. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T Lymphocyte Immunophenotyping Using Multicolor Flow Cytometry | AAT Bioquest [aatbio.com]
- 7. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration protocols for avadomide hydrochloride (CC-122), a novel cereblon E3 ligase modulator. This document includes summaries of clinical trial designs, pharmacokinetic data, and detailed experimental protocols to guide researchers in the safe and effective use of this compound in a pre-clinical and clinical research setting.
Mechanism of Action
Avadomide is an orally active, small-molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Its mechanism of action involves binding to CRBN, which promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the Cullin-4 RING E3 ubiquitin ligase complex.[3][4][5] This leads to their ubiquitination and subsequent rapid proteasomal degradation.[3][4][5] The degradation of these transcription factors results in potent antitumor and immunomodulatory effects.[2][4][5] Specifically, the degradation of Aiolos leads to the derepression of the IL2 gene, enhancing interleukin-2 production and T-cell proliferation.[3][4]
Signaling Pathway Diagram
Caption: Avadomide's mechanism of action.
Pharmacokinetic Properties
Avadomide exhibits favorable pharmacokinetic properties following oral administration.[4][6] Studies in healthy adults and patients with various malignancies have characterized its absorption, distribution, metabolism, and excretion.
| Parameter | Value (for 3 mg single oral dose) | Reference |
| Cmax (Maximum Plasma Concentration) | 61.92 - 83.96 ng/mL | [5] |
| AUC∞ (Total Plasma Exposure) | 666.34 - 774.86 h·µg/L | [5] |
| t½ (Apparent Terminal Half-life) | 8.39 - 9.28 hours | [5] |
Note: Values may vary based on formulation (hydrochloride salt vs. free base) and patient population.
A study on the impact of renal impairment showed that total plasma exposure to avadomide increased by approximately 50% in subjects with moderate renal insufficiency and 120% in those with severe renal insufficiency, suggesting that dose adjustments may be necessary in these patient populations.[7]
Clinical Trial Protocols
Several clinical trials have investigated the safety and efficacy of avadomide in various cancers. The following sections outline typical protocols based on published studies.
Representative Phase I Dose-Escalation Study (Based on NCT01421524)
This first-in-human, multicenter, open-label study evaluated the safety, tolerability, and recommended phase 2 dose (RP2D) of avadomide in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4][6]
Patient Eligibility Criteria (Inclusion):
-
Age ≥18 years.[5]
-
Histologically confirmed advanced solid tumors, NHL, or multiple myeloma refractory to standard therapies.[4]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[5]
-
Adequate organ function (hematologic, renal, and hepatic).[5]
Patient Eligibility Criteria (Exclusion):
-
Symptomatic central nervous system (CNS) metastases.[4]
-
Grade ≥2 peripheral neuropathy.[4]
-
Clinically significant cardiac diseases.[4]
Treatment Protocol:
-
Dose Escalation: A 3+3 dose-escalation design was used, with oral avadomide administered at doses ranging from 0.5 mg to 3.5 mg.[4]
-
Dosing Schedule: Continuous daily dosing over a 28-day cycle.[4][6]
-
Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the RP2D.[4][6]
Safety and Efficacy Assessments:
-
DLT Evaluation: Patients were evaluable for DLTs during the first 28-day cycle.[4]
-
Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Tumor Assessments: Performed at screening and at the end of every two cycles.[4]
-
Pharmacokinetic Sampling: Blood samples were collected at specified time points after dosing to determine pharmacokinetic parameters.
-
Pharmacodynamic Assessments: Peripheral blood samples were analyzed for the degradation of Aiolos and Ikaros in B and T cells.[4]
Key Findings:
-
Common grade ≥3 TEAEs included neutropenia, fatigue, and diarrhea.[6]
Phase Ib Combination Therapy Study (Based on CC-122-NHL-001)
This study evaluated avadomide in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[8]
Treatment Protocol:
-
Avadomide Dosing: 3 mg of oral avadomide was administered on an intermittent schedule of 5 days on, 2 days off each week.[8] This intermittent schedule was found to improve tolerability, particularly by mitigating neutropenia.[5][8][9]
-
Rituximab Dosing: 375 mg/m² administered intravenously on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[8]
-
Primary Objective: To determine the safety and tolerability of the combination therapy.[8]
Experimental Workflow Diagram
Caption: A representative clinical trial workflow.
Recommended Phase 2 Dose and Schedule
Based on the results of multiple Phase I studies, the recommended Phase 2 dose (RP2D) for avadomide is 3 mg orally, administered on an intermittent schedule of 5 consecutive days followed by 2 days off each week of a 28-day cycle .[8][9] This intermittent dosing schedule has been shown to improve the safety profile, particularly reducing the incidence and severity of neutropenia, while maintaining clinical activity.[5][8][9]
Summary of Clinical Efficacy
Avadomide has demonstrated promising clinical activity as a monotherapy and in combination with other agents in various hematologic malignancies.
| Indication | Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed/Refractory DLBCL | Avadomide Monotherapy | 29% | 11% | [10] |
| Newly Diagnosed DLBCL (high-risk) | Avadomide + R-CHOP | 88% | 79% | [11][12] |
| Relapsed/Refractory NHL | Avadomide Monotherapy (Japanese patients) | 54% | 31% (4 of 13 patients) | [9] |
These data highlight the potential of avadomide as a therapeutic option for patients with B-cell malignancies. Further investigation in ongoing and future clinical trials will continue to define its role in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics, Safety, and Tolerability of Avadomide (CC-122) in Subjects With Mild, Moderate, or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asco.org [asco.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Avadomide Hydrochloride with R-CHOP Regimen in Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy of Avadomide hydrochloride (CC-122) with the standard R-CHOP regimen for the treatment of high-risk Diffuse Large B-cell Lymphoma (DLBCL). The information is based on the findings from the Phase I/II clinical trial NCT03283202. Detailed protocols for administration, monitoring, and relevant pharmacodynamic biomarker analysis are provided to support further research and development in this area.
Introduction
Standard R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) is the frontline treatment for DLBCL. However, a significant portion of patients with high-risk disease, as defined by an International Prognostic Index (IPI) score of 3-5, experience treatment failure.[1][2][3] this compound is a novel oral cereblon E3 ligase modulator that has demonstrated both direct antitumor and immunomodulatory activities.[4][5] By promoting the degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Avadomide impacts B-cell proliferation and enhances T-cell and NK-cell activity.[5][6] The combination of Avadomide with R-CHOP aims to improve outcomes for patients with high-risk DLBCL.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/II study of Avadomide in combination with R-CHOP in previously untreated patients with high-risk DLBCL (IPI 3-5).[2][7]
Table 1: Patient Demographics and Baseline Characteristics (N=35) [2]
| Characteristic | Value |
| Median Age (years) | 66 (range, 20-75) |
| Age > 60 years | 66% |
| IPI Score 3 | 51% |
| IPI Score 4-5 | 49% |
Table 2: Treatment Exposure [2]
| Parameter | Value |
| Patients completing 6 cycles | 91% |
| Median relative total dose intensity of Avadomide | 99% |
| Average relative dose intensity of R-CHOP | 95% |
Table 3: Efficacy Outcomes (N=34 evaluable patients) [2][7]
| Endpoint | Value |
| Objective Response Rate (ORR) | 88% |
| Complete Response (CR) Rate | 79% |
| 1-Year Progression-Free Survival (PFS) Rate | 80% (95% CI, 58-92) |
Table 4: Grade 3/4 Adverse Events (in ≥10% of patients) [2]
| Adverse Event | Incidence |
| Neutropenia | 54% |
| Anemia | 20% |
| Leukopenia | 20% |
| Lymphopenia | 14% |
| Hypophosphatemia | 14% |
| Febrile Neutropenia (FN) | 11% |
Signaling Pathway
The following diagram illustrates the mechanism of action of Avadomide.
Caption: Mechanism of action of Avadomide.
Experimental Protocols
Avadomide with R-CHOP Administration Protocol
This protocol is based on the NCT03283202 clinical trial for newly diagnosed high-risk DLBCL patients.[2][8]
1.1. Patient Eligibility:
-
Age ≥18 years.
-
Newly diagnosed, histologically confirmed CD20+ DLBCL.
-
IPI score of 3-5.
-
ECOG performance status of 0-2.
1.2. Treatment Regimen:
-
Up to six 21-day cycles.
-
R-CHOP components:
-
Rituximab: 375 mg/m² IV on Day 1.
-
Cyclophosphamide: 750 mg/m² IV on Day 1.
-
Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV on Day 1.
-
Vincristine (Oncovin): 1.4 mg/m² (maximum dose of 2 mg) IV on Day 1.
-
Prednisone: 100 mg orally on Days 1-5.
-
-
Avadomide (CC-122):
-
Oral administration.
-
Dose escalation from 1-3 mg. The recommended Phase 2 dose was determined to be 3 mg.[2]
-
Administered for a specified schedule within each 21-day cycle (e.g., daily for a portion of the cycle).
-
-
Supportive Care:
1.3. Administration Details for R-CHOP: [9][10][11][12]
-
Pre-medication for Rituximab: Administer acetaminophen and an antihistamine prior to infusion. A glucocorticoid may also be given.
-
Rituximab Infusion: The first infusion should be started at a slow rate (e.g., 50 mg/hour) and gradually increased in the absence of infusion reactions. Subsequent infusions can be administered more rapidly.
-
Doxorubicin and Vincristine: Administer as slow IV push or infusion. These are vesicants and require careful monitoring for extravasation.
-
Cyclophosphamide: Can be administered as an IV push or infusion.
Patient Monitoring Protocol
2.1. Safety Monitoring:
-
Monitor for adverse events at each visit, with grading according to CTCAE.
-
Hematological Monitoring: Complete blood counts (CBC) with differential should be monitored regularly, at baseline and before each treatment cycle.[10]
-
Biochemistry: Serum chemistry panels, including liver and renal function tests, and electrolytes should be monitored at baseline and before each cycle.[10]
-
Cardiac Monitoring: For patients receiving doxorubicin, baseline and periodic cardiac function assessment (e.g., ECHO or MUGA scan) is recommended, especially in patients with cardiac risk factors.[10]
2.2. Efficacy Assessment:
-
Tumor response should be assessed by imaging (e.g., CT or PET-CT scans) at baseline, mid-treatment, and at the end of treatment, according to standard response criteria for lymphoma (e.g., Lugano criteria).[8]
Pharmacodynamic Biomarker Analysis Protocols
The following are generalized protocols for assessing the pharmacodynamic effects of Avadomide. Specific reagents and conditions may need optimization.
3.1. Western Blot for Ikaros and Aiolos Degradation in Peripheral Blood Mononuclear Cells (PBMCs) or Tumor Biopsies
This protocol is adapted from preclinical studies on cereblon modulators.[13][14]
-
Sample Collection and Processing:
-
Collect peripheral blood in EDTA or heparin tubes. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor biopsies, fresh or frozen tissue can be used. Homogenize tissue and extract proteins.
-
-
Protein Extraction:
-
Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody: Rabbit anti-Aiolos (e.g., D1C1E, Cell Signaling Technology, #15103) at a 1:1000 dilution.[15]
-
Primary Antibody: Rabbit anti-Ikaros.
-
Loading Control: Mouse or rabbit anti-β-actin (1:5000).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.
-
3.2. Flow Cytometry for Immune Cell Profiling in Peripheral Blood
This protocol provides a framework for analyzing T-cell subsets.[16][17][18]
-
Sample Collection: Collect peripheral blood in EDTA or heparin tubes.
-
Staining:
-
To 100 µL of whole blood, add a cocktail of fluorescently-labeled antibodies. A representative panel for T-cell subsets could include:
-
CD3 (pan T-cell marker)
-
CD4 (helper T-cells)
-
CD8 (cytotoxic T-cells)
-
CD45RO (memory T-cells)
-
CCR7 (naive and central memory T-cells)
-
PD-1 (exhaustion marker)
-
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis: Add 2 mL of 1X RBC lysis buffer, vortex, and incubate for 10 minutes at room temperature in the dark.
-
Wash: Centrifuge, decant the supernatant, and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS). Repeat the wash step.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of wash buffer and acquire events on a flow cytometer.
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo).
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on T-cells (CD3+).
-
Within the T-cell gate, differentiate CD4+ and CD8+ populations.
-
Further analyze subsets based on the expression of memory and exhaustion markers.
-
3.3. Immunohistochemistry (IHC) for Ikaros and Aiolos in Tumor Tissue
This protocol provides a general guideline for IHC staining.[19][20]
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.
-
Deparaffinize and rehydrate the slides.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody: Rabbit anti-Aiolos.
-
Primary Antibody: Rabbit anti-Ikaros.
-
-
Wash slides with a wash buffer (e.g., TBS or PBS).
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash slides.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Image the slides using a brightfield microscope.
-
Assess the percentage and intensity of nuclear staining for Ikaros and Aiolos in tumor cells.
-
Visualizations
Experimental Workflow
Caption: Overview of the clinical trial workflow.
Logical Relationship of Combination Therapy
Caption: Rationale for Avadomide and R-CHOP combination.
References
- 1. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 2. Phase I/II study of avadomide (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]
- 3. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Clinical Trial: NCT03283202 - My Cancer Genome [mycancergenome.org]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. hse.ie [hse.ie]
- 13. Ikaros and Aiolos Inhibit Pre-B-Cell Proliferation by Directly Suppressing c-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aiolos (D1C1E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. Diffuse large B-cell lymphoma (DLBCL) is infiltrated with activated CD8+ T-cells despite immune checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]
- 18. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 19. Basic immunohistochemistry for lymphoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Avadomide Hydrochloride in High-Risk Diffuse Large B-Cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide hydrochloride (CC-122) is a novel cereblon E3 ligase modulating agent (CELMoD) with demonstrated antitumor and immunomodulatory activities. In patients with high-risk diffuse large B-cell lymphoma (DLBCL), a patient population with often poor prognosis following standard chemoimmunotherapy, avadomide has shown promising clinical activity both as a monotherapy and in combination with other agents.[1][2][3] These application notes provide a summary of the clinical data, mechanism of action, and detailed protocols for key experiments relevant to the study of avadomide in DLBCL.
Mechanism of Action
Avadomide exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these transcription factors in DLBCL cells results in two key downstream effects:
-
Direct Anti-proliferative and Pro-apoptotic Effects: Ikaros and Aiolos act as repressors of interferon-stimulated genes (ISGs). Their degradation leads to the upregulation of ISGs, which in turn inhibits proliferation and induces apoptosis in malignant B-cells.[6] Notably, avadomide has shown activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[4]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and other immune cells enhances immune responses. This includes increased production of interleukin-2 (IL-2), leading to T-cell and Natural Killer (NK) cell activation and proliferation, thereby promoting an anti-tumor immune response.[5][7]
Signaling Pathway Diagram
Caption: Avadomide binds to the CRL4-CRBN complex, leading to the degradation of Ikaros and Aiolos, which results in direct tumor cell apoptosis and enhanced T-cell mediated immunity.
Clinical Data Summary
Avadomide Monotherapy in Relapsed/Refractory (R/R) DLBCL
A phase 1 dose-expansion study (NCT01421524) evaluated avadomide monotherapy in patients with R/R DLBCL.[1]
| Parameter | Value | Reference |
| Number of Patients | 97 (84 de novo DLBCL, 12 transformed lymphoma) | [8] |
| Dosing Schedules | 3-5 mg on continuous or intermittent schedules | [1] |
| Overall Response Rate (ORR) | 28% | [8] |
| Complete Response (CR) Rate | 9% (11% in de novo DLBCL) | [1][8] |
| 6-Month Progression-Free Survival (PFS) - de novo DLBCL | 28% | [8] |
| Median PFS (Classifier-Positive Tumors) | 27 weeks | [8] |
| Most Common Grade 3/4 Adverse Events | Neutropenia (51%), Infections (24%), Anemia (12%), Febrile Neutropenia (10%) | [1] |
Avadomide in Combination Therapy for DLBCL
A phase Ib study (NCT02031419) investigated avadomide in combination with rituximab in patients with R/R DLBCL.[4][9]
| Parameter | Value | Reference |
| Number of DLBCL Patients | 27 | [4][9] |
| Dosing | Avadomide 3 mg/day (5 days on/2 days off) + Rituximab 375 mg/m² | [9] |
| Overall Response Rate (ORR) | 40.7% | [4][9] |
| Median Duration of Response (mDOR) | 8.0 months | [4][9] |
| Most Common Grade 3/4 Avadomide-Related AEs | Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%) | [9] |
A phase I/II study (NCT03283202) assessed the safety and efficacy of avadomide plus R-CHOP in newly diagnosed DLBCL patients with high-risk International Prognostic Index (IPI) scores (3-5).[2][10]
| Parameter | Value | Reference |
| Number of Patients | 35 | [2][10] |
| Dosing | Escalating doses of avadomide (1-3 mg) with standard R-CHOP-21 for up to 6 cycles | [2][10] |
| Overall Response Rate (ORR) | 88% | [2][10] |
| Complete Response (CR) Rate | 79% | [2][10] |
| 1-Year Progression-Free Survival (PFS) Rate | 80% | [10] |
| Most Common Grade 3/4 Adverse Events | Neutropenia (54%), Anemia (20%), Leukopenia (20%), Lymphopenia (14%), Hypophosphatemia (14%), Febrile Neutropenia (11%) | [2][10] |
Experimental Protocols
Experimental Workflow Overview
Caption: A typical workflow for evaluating avadomide involves in vitro studies on DLBCL cell lines and ex vivo analysis of patient tumor biopsies.
Detailed Methodologies
This protocol is for assessing the effect of avadomide on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of avadomide in complete medium.
-
Add 100 µL of the avadomide dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This protocol is to quantify avadomide-induced apoptosis in DLBCL cells.
Materials:
-
Treated and untreated DLBCL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture DLBCL cells with and without avadomide for the desired time (e.g., 24-48 hours).
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
This protocol is to detect the degradation of Ikaros and Aiolos in DLBCL cells following avadomide treatment.
Materials:
-
Treated and untreated DLBCL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat DLBCL cells with avadomide or vehicle control for various time points (e.g., 1, 3, 6, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
This protocol provides a general guideline for staining CD20 in formalin-fixed paraffin-embedded (FFPE) DLBCL tissue sections.
Materials:
-
FFPE DLBCL tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CD20 (e.g., clone L26)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the sections with the primary anti-CD20 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody for 30-60 minutes.
-
Wash with PBS and apply the DAB substrate, incubating until the desired brown color develops.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess CD20 expression on tumor cells.
This protocol outlines the steps for extracting RNA from FFPE tissue for downstream applications like RNA sequencing.
Materials:
-
FFPE DLBCL tissue sections (10-20 µm)
-
Deparaffinization solution (e.g., xylene)
-
Ethanol (100%)
-
FFPE RNA isolation kit (e.g., Qiagen RNeasy FFPE Kit, Thermo Fisher RecoverAll™ Total Nucleic Acid Isolation Kit)
-
Proteinase K
-
DNase I
Procedure:
-
Place 1-4 FFPE sections into a microcentrifuge tube.
-
Add deparaffinization solution, vortex, and centrifuge. Remove the supernatant. Repeat as necessary to remove all paraffin.
-
Wash the pellet with 100% ethanol and air dry.
-
Resuspend the tissue pellet in the lysis buffer provided in the kit and add Proteinase K.
-
Incubate at the recommended temperature (e.g., 56°C) to digest the tissue, followed by a higher temperature incubation (e.g., 80°C) to partially reverse crosslinking.
-
Perform an on-column DNase digestion to remove contaminating genomic DNA.
-
Bind the RNA to the silica membrane of the spin column.
-
Wash the membrane with the provided wash buffers to remove impurities.
-
Elute the purified RNA with RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN) or DV200 score before proceeding to library preparation for sequencing.
Conclusion
This compound represents a promising therapeutic agent for high-risk DLBCL, demonstrating clinical efficacy through a dual mechanism of direct anti-tumor and immunomodulatory effects. The provided data summaries and experimental protocols offer a framework for researchers and drug development professionals to further investigate the potential of avadomide and similar CELMoD agents in this challenging disease setting. Careful application of these methodologies will be crucial in elucidating the full therapeutic potential and identifying patient populations most likely to benefit from this novel class of drugs.
References
- 1. Diffuse large B-cell lymphoma: reduced CD20 expression is associated with an inferior survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viability of diffuse large B-cell lymphoma cells is regulated by kynurenine 3-monooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic immunohistochemistry for lymphoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomeme.ca [genomeme.ca]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Avadomide Hydrochloride (CC-122) for Follicular Lymphoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a dual mechanism of action, comprising direct anti-tumor effects and immunomodulatory activities, making it a promising therapeutic agent for B-cell malignancies, including follicular lymphoma (FL). This document provides a summary of key preclinical and clinical data, along with detailed protocols for essential experiments to facilitate further research and development of avadomide for follicular lymphoma.
Mechanism of Action
Avadomide exerts its therapeutic effects by binding to the substrate receptor Cereblon (CRBN) within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
The degradation of Ikaros and Aiolos in follicular lymphoma cells has two major consequences:
-
Direct Anti-tumor Activity: The loss of these transcription factors, which are critical for B-cell development and survival, leads to cell cycle arrest and apoptosis of malignant B-cells.[2]
-
Immunomodulatory Effects: In the tumor microenvironment, the degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immune responses. This includes increased production of interleukin-2 (IL-2) and enhanced T-cell-mediated cytotoxicity.
References
Application Notes and Protocols for Avadomide Hydrochloride in Primary Central Nervous System Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] It belongs to a class of compounds known as Cereblon E3 Ligase Modulators (CELMoDs) and has demonstrated potent antitumor and immunomodulatory activities.[1][2] Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The majority of PCNSL cases are of the diffuse large B-cell lymphoma (DLBCL) subtype.[3] Given Avadomide's demonstrated efficacy in DLBCL and its potential for central nervous system (CNS) activity, it represents a promising therapeutic agent for PCNSL.[1][4]
Mechanism of Action
Avadomide exerts its pleiotropic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5]
The degradation of these transcription factors in B-cell lymphomas, including DLBCL, results in:
-
Direct anti-proliferative and pro-apoptotic effects: The loss of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of interferon (IFN)-stimulated genes, ultimately triggering apoptosis in malignant B-cells.[1][5] This activity has been observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[1]
-
Immunomodulatory effects: In T-cells and Natural Killer (NK) cells, the degradation of Ikaros and Aiolos enhances immune responses. This includes increased production of interleukin-2 (IL-2), T-cell and NK-cell activation and proliferation, and enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][5]
The dual mechanism of direct tumor cell killing and immune system activation makes Avadomide a compelling candidate for the treatment of PCNSL, a disease characterized by an immunosuppressive tumor microenvironment.
Preclinical and Clinical Data Summary
While specific preclinical studies of Avadomide in PCNSL models are not extensively published, significant data from DLBCL models and clinical trials involving patients with brain cancer provide a strong rationale for its investigation in PCNSL.
Preclinical Findings (DLBCL):
-
Anti-proliferative Activity: Avadomide has demonstrated anti-proliferative and pro-apoptotic activity in both ABC and GCB DLBCL cell lines, suggesting its efficacy is independent of the cell of origin.[1]
-
Synergy with Rituximab: Preclinical studies have shown a synergistic effect when Avadomide is combined with the anti-CD20 monoclonal antibody rituximab in lymphoma models.[2]
Clinical Findings (NCT01421524 - First-in-Human Phase I Study):
This study included patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma. A cohort of patients with brain cancer was also included.[4][6]
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors, NHL, multiple myeloma | [4][6] |
| Dosing | 0.5-3.5 mg, 28-day continuous dosing cycles (dose escalation) | [4][6] |
| Maximum Tolerated Dose (MTD) | 3.0 mg | [4] |
| Non-Tolerated Dose (NTD) | 3.5 mg | [4] |
| Efficacy in NHL (n=5) | 1 Complete Response (CR), 2 Partial Responses (PRs) | [4] |
| Efficacy in Brain Cancer (n=6) | 5 of 6 patients experienced nonprogression of ≥6 months | [4] |
| Common Adverse Events (≥15%) | Fatigue, neutropenia, diarrhea | [4] |
| Pharmacodynamics | Dose-dependent degradation of Aiolos in peripheral B and T cells within 5 hours of the first dose, starting at 0.5 mg. | [4] |
Table 1: Summary of Key Findings from the NCT01421524 Phase I Study
| Dose Cohort (mg) | Number of Patients | DLTs |
| 0.5 | 3 | 0 |
| 1.0 | 4 | 0 |
| 1.5 | 3 | 0 |
| 2.0 | 3 | 0 |
| 2.5 | 6 | 0 |
| 3.0 | 8 | 0 |
| 3.5 | 7 | 2 |
Table 2: Dose-Limiting Toxicities (DLTs) by Dose Cohort in the NCT01421524 Study [4]
Blood-Brain Barrier Penetration
A critical factor for the efficacy of any therapeutic agent in PCNSL is its ability to cross the blood-brain barrier (BBB). While direct data on Avadomide's BBB penetration is limited in the public domain, studies on other immunomodulatory drugs (IMiDs) are informative. For instance, pomalidomide has shown excellent CNS penetration of approximately 39% in preclinical models.[7] This suggests that small molecule CELMoDs like Avadomide may have favorable pharmacokinetic properties for treating CNS malignancies.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of Avadomide in lymphoma, which can be adapted for PCNSL research.
Protocol 1: In Vitro Lymphoma Cell Proliferation Assay
Objective: To determine the effect of Avadomide on the proliferation of PCNSL or DLBCL cell lines.
Materials:
-
PCNSL or DLBCL cell lines (e.g., OCI-Ly3, SU-DHL-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Culture lymphoma cells to logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of Avadomide in culture medium.
-
Add 100 µL of the Avadomide dilutions to the respective wells to achieve final desired concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-120 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot for Aiolos and Ikaros Degradation
Objective: To assess the degradation of Ikaros and Aiolos in lymphoma cells following Avadomide treatment.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Aiolos, anti-Ikaros, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate lymphoma cells and treat with various concentrations of Avadomide or vehicle (DMSO) for a specified time (e.g., 2, 4, 6, 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control.
Protocol 3: In Vivo PCNSL Xenograft Model
Objective: To evaluate the in vivo efficacy of Avadomide in a PCNSL mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
PCNSL or DLBCL cell line stably expressing luciferase
-
Matrigel
-
This compound formulated for oral gavage
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Surgically implant 1x10⁵ to 5x10⁵ luciferase-expressing lymphoma cells intracranially into the mice.
-
Monitor tumor growth weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established (detectable bioluminescent signal), randomize mice into treatment and control groups.
-
Administer Avadomide (e.g., 5-10 mg/kg) or vehicle daily by oral gavage.
-
Monitor tumor burden by bioluminescence imaging weekly.
-
Monitor animal body weight and overall health status.
-
Continue treatment for a predefined period or until endpoint criteria are met (e.g., significant tumor burden, neurological symptoms, or >20% weight loss).
-
Analyze tumor growth kinetics and overall survival. At the end of the study, brains can be harvested for histological and immunohistochemical analysis.
Disclaimer: These protocols provide a general framework. Specific details may need to be optimized for individual cell lines and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Introduction of novel agents in the treatment of primary CNS lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avadomide Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding dose-limiting toxicities (DLTs) associated with Avadomide hydrochloride (CC-122).
Frequently Asked Questions (FAQs)
Q1: What is Avadomide and what is its mechanism of action?
A1: Avadomide (CC-122) is a novel, small-molecule therapeutic agent that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Avadomide binds to CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these transcription factors results in immunomodulatory and anti-tumor effects.[1]
Q2: What are the most common dose-limiting toxicities observed with Avadomide in clinical trials?
A2: The most frequently reported dose-limiting toxicities and Grade ≥3 adverse events in clinical trials of Avadomide, both as a monotherapy and in combination with other agents, are hematological in nature. These primarily include neutropenia (a low count of neutrophils) and thrombocytopenia (a low count of platelets).[5] Other significant toxicities observed include infections, febrile neutropenia, fatigue, and diarrhea.[6]
Q3: At what doses are dose-limiting toxicities for Avadomide typically observed?
A3: In a Phase I study of Avadomide monotherapy with continuous daily dosing, the maximum tolerated dose (MTD) was established at 3.0 mg/day, with the non-tolerated dose (NTD) being 3.5 mg/day.[1][6] DLTs were reported in patients at the 3.5 mg dose level.[1] In combination therapies, the recommended Phase 2 dose (RP2D) has been determined to be around 3.0 mg, often with intermittent dosing schedules to manage toxicities.[5][7]
Q4: Are the toxicities of Avadomide reversible?
A4: In clinical trials, adverse events, including DLTs, were generally manageable with dose interruption, reduction, or discontinuation.[5][8] This suggests that the toxicities are generally reversible upon cessation or modification of treatment.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematological Toxicity (Neutropenia/Thrombocytopenia) in In Vitro or In Vivo Models
Possible Cause:
-
High concentration or dose of Avadomide: The concentration of Avadomide used may be too high for the specific cell type or animal model.
-
Sensitivity of the cell line or animal strain: Different cell lines or animal strains may have varying sensitivities to Avadomide.
-
Off-target effects: At higher concentrations, off-target effects may contribute to toxicity.
-
Issues with drug formulation or administration: Improper formulation or administration could lead to higher than intended exposure.
Troubleshooting Steps:
-
Confirm Drug Concentration and Formulation:
-
Verify the calculations for your working concentrations.
-
Ensure the drug is fully dissolved and the formulation is stable.
-
-
Perform a Dose-Response Curve:
-
Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model. This will help in selecting appropriate concentrations for future experiments.
-
-
Review Dosing Schedule:
-
Assess Hematopoietic Progenitor Cells:
-
If working with primary cells or in vivo models, assess the viability and proliferation of hematopoietic stem and progenitor cells (HSPCs) using colony-forming unit (CFU) assays.
-
-
Monitor Blood Counts Regularly (in vivo):
-
In animal studies, perform complete blood counts (CBCs) at baseline and regular intervals during treatment to monitor for the onset and severity of neutropenia and thrombocytopenia.
-
Issue 2: Observing Significant Immune Cell Apoptosis or Lack of T-cell Activation
Possible Cause:
-
Ikaros/Aiolos Degradation: The primary mechanism of Avadomide involves the degradation of Ikaros and Aiolos, which are critical for lymphocyte development and function.[7] This can lead to apoptosis in certain immune cell lineages.
-
Concentration-dependent effects: The immunomodulatory effects of Avadomide are concentration-dependent. Sub-optimal or supra-optimal concentrations may not yield the desired effect.
-
Experimental System: The specific T-cell subset and activation conditions used in your assay can influence the outcome.
Troubleshooting Steps:
-
Confirm Ikaros/Aiolos Degradation:
-
Use Western blotting or flow cytometry to confirm the degradation of Ikaros and Aiolos in your experimental system after Avadomide treatment.
-
-
Assess T-cell Activation Markers:
-
Measure the expression of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IL-2) using flow cytometry and ELISA, respectively. Degradation of Aiolos by Avadomide has been shown to lead to increased IL-2 production.[1]
-
-
Titrate Avadomide Concentration:
-
Perform a concentration-response experiment to find the optimal concentration for T-cell activation in your specific assay.
-
-
Evaluate Different Immune Cell Subsets:
-
Analyze the effects of Avadomide on different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) to understand the breadth of its immunomodulatory activity.
-
Summary of Dose-Limiting Toxicities in Clinical Trials
| Study / Combination | Dose Level | DLTs Observed | Most Common Grade ≥3 Adverse Events | Reference |
| Avadomide Monotherapy | 3.5 mg (NTD) | Grade 3 pyrexia and fatigue; Grade 3 muscular weakness | Neutropenia, pneumonia | [1][6] |
| Avadomide + Obinutuzumab | 3.0 mg (RP2D) | Grade 3 sepsis | Neutropenia (56%), thrombocytopenia (23%) | [5] |
| Avadomide + R-CHOP | 3 mg (RP2D) | Neutropenia and bacterial hepatic infection, pneumonia, febrile neutropenia (FN), FN and hypotension, FN due to skin infections, sepsis | Neutropenia (54%), anemia (20%), leukopenia (20%) | [4] |
| Avadomide in Japanese Patients | 4 mg | Grade 1 face edema, pharyngeal edema, and tumor flare | Decreased neutrophil count (33%), decreased lymphocyte count (20%) | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hematological Toxicity
Objective: To determine the direct cytotoxic effect of Avadomide on hematopoietic progenitor cells.
Methodology: Colony-Forming Unit (CFU) Assay
-
Cell Source: Obtain bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from a reliable source.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Cell Plating: Plate the hematopoietic cells in a methylcellulose-based medium containing appropriate cytokines to support the growth of different colony types (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies, and CFU-GEMM for multipotential colonies).
-
Treatment: Add the different concentrations of Avadomide to the cultures. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After incubation, score the number of colonies of each type under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each concentration of Avadomide compared to the vehicle control. Determine the IC50 value for each colony type.
Protocol 2: Assessment of T-cell Activation and Cytokine Production
Objective: To evaluate the immunomodulatory effects of Avadomide on T-cell activation.
Methodology: Flow Cytometry and ELISA
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
T-cell Stimulation: Plate the PBMCs and stimulate them with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
Treatment: Add different concentrations of Avadomide to the stimulated cells. Include an unstimulated control and a stimulated vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.
-
Cell Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of activated T-cells and their expression levels of activation markers.
-
ELISA: Measure the concentration of key cytokines, such as IL-2, in the collected supernatants using a standard ELISA kit.
-
Data Analysis: Compare the levels of T-cell activation and cytokine production in the Avadomide-treated groups to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Avadomide.
Caption: Workflow for troubleshooting unexpected toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Drug-induced thrombopenias and neutropenias. An in vitro study by the indirect immunofluorescence test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of targeting the transcription factors Ikaros and Aiolos on B cell activation and differentiation in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Established and emergent roles for Ikaros transcription factors in lymphoid cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
Technical Support Center: Avadomide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Avadomide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] By binding to Cereblon, Avadomide facilitates the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex.[1][5][6] This leads to their ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of these transcription factors, which are critical for B-cell and T-cell function, results in both direct antitumor effects (e.g., apoptosis in malignant B-cells) and immunomodulatory activities, such as T-cell and Natural Killer (NK) cell activation.[1][4]
Q2: What are the most common adverse events observed with this compound in research and clinical settings?
A2: The most frequently reported treatment-emergent adverse events (TEAEs) across various studies include neutropenia, infections, fatigue, and diarrhea.[1][5][6][7][8][9] Hematological toxicities, particularly neutropenia, are the most common grade 3/4 adverse events.[1][5][10]
Q3: How can I confirm that Avadomide is active in my experimental system?
A3: The most direct method to confirm Avadomide's activity is to measure the degradation of its primary targets, Ikaros and Aiolos. This can be achieved through standard molecular biology techniques such as Western blotting or mass spectrometry on cell lysates after treatment. A time-course and dose-response experiment is recommended to characterize the kinetics and potency of degradation. Downstream functional effects, such as induction of apoptosis in sensitive cancer cell lines (e.g., DLBCL) or increased IL-2 production from T-cells, can also serve as markers of activity.[2][3]
Q4: Are there different dosing schedules I should consider in my pre-clinical models?
A4: Yes, clinical studies have shown that intermittent dosing schedules (e.g., 5 days on, 2 days off) can improve the tolerability of Avadomide, particularly by mitigating the severity of neutropenia, compared to continuous daily dosing.[1][11] This approach allowed for higher relative dose intensities in clinical settings.[1] Researchers may consider evaluating both continuous and intermittent schedules in their in vivo models to determine the optimal balance between efficacy and tolerability.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
Possible Cause:
-
Incorrect Dosing Calculation: Errors in calculating the final concentration of Avadomide in the culture medium.
-
Cell Line Hypersensitivity: The cell line being used may be exceptionally sensitive to Cereblon modulation.
-
Solvent Toxicity: The solvent used to dissolve Avadomide (e.g., DMSO) may be at a toxic concentration.
Suggested Solution:
-
Verify Concentration: Double-check all calculations for dilutions and final concentrations.
-
Perform Dose-Response Curve: Conduct a broad dose-response experiment (e.g., from 1 nM to 10 µM) to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific cell line.
-
Control for Solvent: Ensure that the final concentration of the solvent in the culture medium is consistent across all conditions (including vehicle-only controls) and is below the known toxic threshold for that cell line (typically <0.1% for DMSO).
-
Reduce Treatment Duration: Assess cytotoxicity at earlier time points (e.g., 24, 48 hours) to see if the effect is time-dependent.
Issue 2: Managing Neutropenia in In Vivo Models
Background: Neutropenia is the most common and dose-limiting toxicity associated with Avadomide.[1][5] Careful monitoring and management are critical for the successful execution of animal studies.
Management Strategy:
-
Establish Baseline: Perform complete blood counts (CBCs) before initiating treatment to establish a baseline for each animal.
-
Regular Monitoring: Monitor CBCs frequently (e.g., twice weekly), especially during the initial cycles of treatment, to detect the onset and nadir of neutropenia.
-
Dose Modification: If severe neutropenia (e.g., Absolute Neutrophil Count < 500/µL) is observed, consider the following:
-
Dose Interruption: Temporarily halt dosing until neutrophil counts recover to a safe level (e.g., >1000/µL).
-
Dose Reduction: Restart treatment at a lower dose (e.g., reduce by 25-50%).
-
Switch to Intermittent Dosing: If using a continuous schedule, switch to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for neutrophil recovery.[1][11]
-
-
Supportive Care: In cases of severe or febrile neutropenia, consult with a veterinarian about the potential use of supportive care measures, such as prophylactic antibiotics or the murine equivalent of granulocyte colony-stimulating factor (G-CSF). Clinical trials have permitted the use of G-CSF to mitigate neutropenia.[1][6]
Quantitative Data Summary
The following tables summarize the incidence of common adverse events from clinical trials of Avadomide, both as a monotherapy and in combination with other agents.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Avadomide Monotherapy in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) [1]
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Neutropenia | 66 | 51 |
| Infections | 57 | 24 |
| Anemia | - | 12 |
| Febrile Neutropenia | - | 10 |
| Asthenia (Fatigue) | 46 | - |
Data from a Phase 1 study involving 97 patients with R/R DLBCL.
Table 2: Avadomide-Related Adverse Events in Combination with Rituximab for R/R DLBCL and Follicular Lymphoma (FL) [5][6][9]
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Neutropenia | 63.2 | 55.9 |
| Infections | 23.5 | 8.8 |
| Fatigue | 22.1 | - |
| Diarrhea | 19.1 | - |
| Febrile Neutropenia | - | 7.4 |
Data from a Phase Ib study involving 68 patients.
Table 3: Grade 3/4 Adverse Events with Avadomide plus R-CHOP in Newly Diagnosed DLBCL [10]
| Adverse Event | Grade 3/4 (%) |
| Neutropenia | 54 |
| Anemia | 20 |
| Leukopenia | 20 |
| Lymphopenia | 14 |
| Hypophosphatemia | 14 |
| Febrile Neutropenia | 11 |
Data from a Phase 1/2 study involving 35 patients.
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Aiolos/Ikaros Degradation
Objective: To quantify the degradation of Ikaros and Aiolos proteins in cell lysates following Avadomide treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., DLBCL cell line SU-DHL-4) at an appropriate density. Allow cells to adhere/stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of Ikaros and Aiolos bands to the loading control.
Signaling Pathway of Avadomide Action
The diagram below illustrates the molecular mechanism of Avadomide. It binds to Cereblon, hijacking the E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of neosubstrates Ikaros and Aiolos. This leads to downstream antitumor and immunomodulatory effects.
Logical Workflow for Adverse Event Management
This diagram outlines a decision-making process for managing a common adverse event like neutropenia during an in vivo experiment.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/II study of avadomide (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]
- 11. ashpublications.org [ashpublications.org]
Avadomide Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding neutropenia as a side effect of avadomide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Avadomide is a novel, small-molecule cereblon E3 ligase modulator.[1][2][3][4] It binds to the cereblon protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding modulates the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5] The degradation of these transcription factors results in both direct anti-proliferative effects on malignant B-cells and immunomodulatory effects on T-cells and Natural Killer (NK) cells.[1][5]
Q2: How does this compound cause neutropenia?
The neutropenia observed with avadomide treatment is a direct consequence of its mechanism of action. The degradation of the Ikaros transcription factor, induced by avadomide, leads to a maturation arrest of the myeloid lineage at the promyelocyte stage.[2][6] This block in the differentiation and maturation of neutrophils in the bone marrow results in a decreased number of mature neutrophils being released into the peripheral blood, leading to neutropenia. This mechanism is distinct from that of traditional cytotoxic chemotherapies, as it does not affect proliferative neutrophil precursors.[2]
Q3: How common is neutropenia with this compound treatment?
Neutropenia is the most common dose-limiting toxicity associated with this compound.[2][4][6] The incidence and severity of neutropenia can vary based on the dosing schedule (continuous vs. intermittent) and whether avadomide is administered as a monotherapy or in combination with other agents. Grade 3 or 4 neutropenia is a frequent occurrence in clinical trials.[1][3][7][8][9]
Q4: What are the typical signs and symptoms of neutropenia that I should monitor for in my experimental subjects?
Subjects with neutropenia may not exhibit any symptoms, especially in the early stages. However, as the neutrophil count decreases, the risk of infection increases. Key signs and symptoms to monitor for include:
-
Fever (often the first and sometimes the only sign of infection)
-
Sore throat
-
Chills
-
New cough or shortness of breath
-
Nasal congestion
-
Pain or burning during urination
-
Redness, swelling, or pain around a cut, wound, or catheter site
It is crucial to have a protocol for regular monitoring of complete blood counts (CBC) with differential to detect neutropenia before the onset of symptoms.
Troubleshooting Guide: Management of Avadomide-Induced Neutropenia
Issue: A subject in my study has developed Grade 3 or 4 neutropenia.
1. Immediate Assessment:
-
Confirm the grade of neutropenia based on the latest absolute neutrophil count (ANC).
-
Assess the subject for any signs or symptoms of infection, particularly fever.
-
Review the subject's concomitant medications for any other drugs that may cause myelosuppression.
2. Management Steps (based on clinical trial protocols):
-
Treatment Interruption: For Grade 3 or 4 neutropenia, avadomide administration should be interrupted as per the study protocol.
-
Monitoring: Increase the frequency of CBC with differential monitoring (e.g., twice weekly) to track the recovery of the ANC.
-
Supportive Care:
-
If febrile neutropenia develops (fever with severe neutropenia), broad-spectrum antibiotics should be initiated immediately according to institutional guidelines.
-
The use of granulocyte-colony stimulating factors (G-CSF), such as filgrastim or pegfilgrastim, can be considered to accelerate neutrophil recovery, particularly in cases of febrile neutropenia or prolonged severe neutropenia.[3]
-
-
Dose Modification upon Recovery: Once the ANC recovers to a protocol-specified level (e.g., Grade ≤ 2), avadomide may be resumed at a reduced dose.[1] Most protocols allow for one to two dose reductions before requiring discontinuation of the drug.[1]
3. Prophylactic Measures for Future Cycles:
-
Intermittent Dosing: Clinical data suggests that intermittent dosing schedules (e.g., 5 days on, 2 days off) can improve the tolerability of avadomide and reduce the frequency and severity of neutropenia compared to continuous dosing.[2][3][4][9] If the subject was on a continuous schedule, switching to an intermittent schedule upon re-initiation of treatment should be considered.
-
Primary Prophylaxis with G-CSF: For subjects who have experienced a neutropenic complication, primary prophylaxis with G-CSF in subsequent cycles may be warranted, in line with institutional guidelines for agents with a high risk of febrile neutropenia.[10]
Data Presentation
Table 1: Incidence of Grade ≥3 Neutropenia in Avadomide Clinical Trials
| Study / Cohort | Treatment Regimen | Number of Patients | Incidence of Grade ≥3 Neutropenia | Citation(s) |
| First-in-Human (Advanced Malignancies) | Avadomide Monotherapy (Dose Escalation) | 34 | 41% (Grade ≥3 TEAEs, neutropenia most common) | [1][11] |
| CC-122-NHL-001 (R/R B-cell NHL) | Avadomide + Obinutuzumab | 73 | 56% | [7] |
| CC-122-NHL-001 (R/R B-cell NHL, Dose Escalation/Expansion) | Avadomide + Obinutuzumab | 38 | 58% | [8] |
| Phase Ib (R/R DLBCL and FL) | Avadomide + Rituximab | 68 | 57.4% (TEAE), 55.9% (Avadomide-related) | [3] |
| CC-122-ST-001 (R/R DLBCL) | Avadomide Monotherapy | 97 | 51% | [9] |
TEAE: Treatment-Emergent Adverse Event; R/R: Relapsed or Refractory; DLBCL: Diffuse Large B-cell Lymphoma; FL: Follicular Lymphoma.
Experimental Protocols
Protocol 1: Monitoring for Avadomide-Induced Neutropenia
-
Baseline Assessment: Prior to initiating avadomide, obtain a complete blood count (CBC) with differential to establish baseline hematological parameters, including the absolute neutrophil count (ANC).
-
On-Treatment Monitoring:
-
Cycles 1 and 2: Perform a CBC with differential weekly.
-
Subsequent Cycles: If hematologically stable after the first two cycles, the frequency of monitoring may be reduced to every two weeks or at the beginning of each treatment cycle.
-
Increased Monitoring: If Grade 2 or higher neutropenia is detected, increase the frequency of monitoring to twice weekly until the ANC returns to Grade ≤ 1.
-
-
Data Recording: Meticulously record all hematological parameters and the dates of blood draws in the subject's case report form. Grade neutropenia according to the Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Dose Modification for Avadomide-Induced Neutropenia
-
Toxicity Grading: Grade neutropenia based on the most recent ANC value as per the CTCAE.
-
Dose Interruption:
-
Upon detection of Grade 3 neutropenia (ANC < 1.0 to 0.5 x 10⁹/L) or Grade 4 neutropenia (ANC < 0.5 x 10⁹/L), immediately hold the next dose of avadomide.
-
-
Monitoring During Interruption: Continue to monitor the CBC with differential at least twice weekly.
-
Treatment Resumption:
-
Avadomide may be resumed once the neutropenia has resolved to Grade ≤ 2 (ANC ≥ 1.0 x 10⁹/L).
-
Resumption of treatment should be at a reduced dose level, as specified in the study protocol (e.g., a 0.5 mg or 1 mg reduction from the previous dose).
-
-
Permanent Discontinuation: If neutropenia does not resolve within a specified timeframe (e.g., 14 days) or if dose-limiting toxicity recurs at the lowest permissible dose level, permanent discontinuation of avadomide should be considered.[1]
Mandatory Visualizations
Caption: Avadomide's mechanism leading to neutropenia.
Caption: Workflow for managing avadomide-induced neutropenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Avadomide Shows Promising Clinical Activity and Tolerability in Relapsed/Refractory DLBCL [ashclinicalnews.org]
- 10. Neutropenia during frontline treatment of advanced Hodgkin lymphoma: Incidence, risk factors, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Avadomide hydrochloride treatment discontinuation reasons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Avadomide hydrochloride treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Avadomide (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs).[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, which is a substrate receptor of the CULLIN 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors results in both direct anti-proliferative and apoptotic effects in malignant B-cells and immunomodulatory effects by enhancing the activity of T-cells and Natural Killer (NK) cells.[1]
Q2: What are the most common reasons for discontinuing this compound treatment in clinical trials?
The most common reason for treatment discontinuation in clinical trials is disease progression.[4][5] The second most common reason is the occurrence of adverse events (AEs).[4][5] Other less frequent reasons include physician's decision, patient withdrawal of consent, and death.[5]
Q3: What are the most frequently reported adverse events (AEs) associated with this compound?
The most common treatment-emergent adverse events (TEAEs) are hematologic in nature. Neutropenia is the most frequently reported Grade 3/4 AE.[1][5][6] Other common AEs include infections, anemia, febrile neutropenia, fatigue, and diarrhea.[1][4][5][6]
Summary of Avadomide Treatment Discontinuation Reasons
The following table summarizes the reasons for treatment discontinuation across various clinical studies of this compound.
| Reason for Discontinuation | Study 1 (N=34)[4] | Study 2 (N=68)[5] |
| Disease Progression | 68% | 42.6% |
| Adverse Events (AEs) | 6% | 23.5% |
| Lack of Clinical Benefit | 9% | - |
| Physician Decision | 3% | 8.8% |
| Withdrawal of Consent | 6% | - |
| Release to Hospice | 6% | - |
| Death | - | 1.5% |
| Other | - | 2.9% |
Troubleshooting Guides
Guide 1: Managing Treatment-Emergent Adverse Events
Issue: A researcher observes significant hematologic toxicity, such as neutropenia, in an experimental model or clinical trial participant.
Troubleshooting Workflow:
Caption: Workflow for managing Avadomide-related adverse events.
Experimental Protocols:
-
Monitoring Hematologic Parameters:
-
Method: Complete Blood Count (CBC) with differential.
-
Frequency: As defined by the experimental or clinical protocol, with increased frequency following dose modifications or observation of AEs. In clinical settings, routine monitoring is crucial.[5]
-
Actionable Thresholds: Dose interruptions or reductions are often triggered by Grade 3 or 4 neutropenia.[5] The introduction of an intermittent 5/7-day schedule has been shown to improve tolerability and reduce the frequency and severity of neutropenia.[1]
-
-
Management with Growth Factors:
-
Agent: Granulocyte Colony-Stimulating Factor (G-CSF).
-
Rationale: To stimulate the production of neutrophils and mitigate the severity and duration of neutropenia. Prophylactic use of G-CSF may be permitted from the second cycle onwards in a clinical setting.[5]
-
Guide 2: Investigating Treatment Failure or Resistance
Issue: Lack of clinical response or evidence of disease progression during Avadomide treatment.
Logical Framework for Investigating Resistance:
Caption: Investigating potential mechanisms of resistance to Avadomide.
Experimental Protocols:
-
Cereblon (CRBN) Expression Analysis:
-
Method: Immunohistochemistry (IHC) on patient-derived tissue samples.
-
Protocol: A dual-color, bright-field IHC assay using a specific rabbit monoclonal antibody for Cereblon (e.g., CRBN65) and an antibody for a cell-type-specific marker (e.g., CD138 for myeloma cells) is recommended for accurate quantification.[7]
-
Scoring: The H-score method can be used for semi-quantitative measurement of Cereblon protein levels.[7]
-
Interpretation: Low or absent CRBN expression is a potential mechanism of resistance.
-
-
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assays:
-
Method 1: Western Blotting:
-
Sample Preparation: Collect peripheral blood mononuclear cells (PBMCs) or tumor cells before and at various time points after Avadomide administration. Lyse cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Use validated antibodies specific for Ikaros and Aiolos. For example, a polyclonal antibody raised against a peptide corresponding to residues surrounding Pro329 of human Ikaros protein can be used.[8]
-
Detection: Measure the protein levels of Ikaros and Aiolos relative to a loading control (e.g., GAPDH or β-actin).
-
Interpretation: A lack of degradation of Ikaros and Aiolos post-treatment may indicate resistance.
-
-
Method 2: Flow Cytometry:
-
Sample Preparation: Collect PBMCs or tumor cells and perform surface staining for cell markers (e.g., CD19 for B-cells, CD3 for T-cells).
-
Fixation and Permeabilization: Use a fixation and permeabilization buffer kit suitable for intracellular staining of transcription factors.
-
Intracellular Staining: Stain with fluorescently labeled antibodies against Ikaros and Aiolos.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of Ikaros and Aiolos in the cell populations of interest. A dose-dependent reduction in Aiolos levels in peripheral B and T cells has been observed within 5 hours of the first dose of avadomide.[2][4]
-
Interpretation: No change or a minimal decrease in Ikaros/Aiolos MFI post-treatment can suggest a resistance mechanism.
-
-
Avadomide Signaling Pathway
The following diagram illustrates the mechanism of action of Avadomide.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the mechanisms of CC-122 resistance in DLBCL via a genome-wide CRISPR screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Dual Color Immunohistochemistry Assay for Measurement of Cereblon in Multiple Myeloma Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ikaros Antibody | Cell Signaling Technology [cellsignal.com]
Avadomide Hydrochloride Dosing and Tolerability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avadomide hydrochloride dosing to enhance tolerability in preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel, small-molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, Avadomide promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex.[3] This leads to their ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of these transcriptional repressors results in various downstream effects, including antiproliferative activity in malignant B-cells, T-cell and Natural Killer (NK) cell activation, and antiangiogenic properties.[1][4]
Q2: What are the most commonly observed toxicities associated with this compound administration?
A2: The most frequently reported treatment-emergent adverse events (TEAEs) across clinical studies are neutropenia, fatigue, and diarrhea.[1][5] Other common adverse events include infections, anemia, and febrile neutropenia.[3] In a phase 1 study, grade ≥3 TEAEs occurred in 41% of patients, with neutropenia being the most common (51%).[3][5]
Q3: What are the typical dose-limiting toxicities (DLTs) observed with this compound?
A3: Dose-limiting toxicities are crucial for determining the maximum tolerated dose (MTD). In a first-in-human study, DLTs reported at the 3.5 mg continuous dosing level included grade 3 pyrexia, fatigue, and muscular weakness.[1] In a study combining Avadomide with R-CHOP, DLTs included neutropenia with bacterial infection, pneumonia, febrile neutropenia, and sepsis.[6]
Q4: How can dosing schedules be modified to improve the tolerability of this compound?
A4: Shifting from a continuous daily dosing schedule to an intermittent schedule has been shown to improve the tolerability of Avadomide, particularly in mitigating neutropenia.[3][7] An intermittent schedule of 5 days on treatment followed by 2 days off (5/7-day schedule) has been demonstrated to reduce the frequency and severity of neutropenia and febrile neutropenia while allowing for increased dose intensity.[3] This schedule has been adopted in several clinical trials to enhance the safety profile.[8][9]
Troubleshooting Guides
Issue: Unexpectedly high levels of toxicity are observed at a previously established "safe" dose in our in vivo model.
Possible Cause & Troubleshooting Steps:
-
Animal Model Variability: Strain, age, and health status of the animal model can significantly impact drug metabolism and sensitivity.
-
Action: Ensure consistency in the animal model specifications. If possible, run a small pilot study with a dose de-escalation to re-establish the MTD in the specific animal model being used.
-
-
Formulation Issues: Improper formulation or vehicle can alter the pharmacokinetics of this compound.
-
Action: Verify the formulation protocol, including the vehicle used, pH, and solubility. Ensure the formulation is homogenous and stable.
-
-
Dosing Error: Inaccurate dose calculations or administration can lead to overdosing.
-
Action: Double-check all dose calculations and the calibration of administration equipment.
-
Issue: High inter-individual variability in drug response and toxicity is observed in our experimental cohort.
Possible Cause & Troubleshooting Steps:
-
Genetic Polymorphisms: Variations in genes related to drug metabolism or the target pathway (e.g., CRBN) can lead to differential responses.
-
Action: If feasible, genotype the experimental subjects for relevant pharmacogenomic markers. Stratify the analysis based on genotype to identify potential correlations.
-
-
Underlying Health Conditions: Pre-existing conditions, particularly renal impairment, can affect drug clearance.
-
Action: A study on the pharmacokinetics of Avadomide in subjects with renal impairment showed that total plasma exposure increased with the severity of renal insufficiency, suggesting that dose adjustments may be necessary for patients with moderate to severe renal impairment.[10] Screen subjects for baseline health parameters, including renal function, and exclude those with significant comorbidities or adjust dosing accordingly.
-
Data on Dosing and Tolerability from Clinical Trials
| Study Phase | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Common Grade ≥3 Adverse Events | Reference |
| Phase I (Monotherapy) | 28-day continuous | MTD: 3.0 mg/day | Fatigue, Neutropenia, Diarrhea | [1][5] |
| Phase I (Monotherapy, R/R DLBCL) | Continuous vs. Intermittent (5/7 days) | RP2D: 3 mg (formulated capsule) on a 5/7-day schedule | Neutropenia (51%), Infections (24%), Anemia (12%), Febrile Neutropenia (10%) | [3] |
| Phase I (Japanese patients, NHL) | Intermittent (5 days/week) | RP2D: 3 mg/day | Decreased neutrophil count (33%), Decreased lymphocyte count (20%) | [7][11] |
| Phase Ib (Combination with Obinutuzumab) | Intermittent (5-7 day schedule) | RP2D: 3.0 mg (formulated capsules) | Neutropenia (56%), Thrombocytopenia (23%) | [8] |
| Phase I/II (Combination with R-CHOP) | 2/3 week schedule (e.g., D1-5 & D8-12) | RP2D: 3 mg | Neutropenia (54%), Anemia (20%), Leukopenia (20%), Febrile Neutropenia (11%) | [6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in a Murine Model using a 3+3 Dose Escalation Design
-
Animal Model: Select a suitable murine model (e.g., immunodeficient mice with tumor xenografts). Animals should be of the same strain, age, and sex.
-
Dose Cohorts: Establish at least 5-7 dose levels of this compound based on available preclinical data or allometric scaling from other species.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a 28-day cycle.
-
3+3 Escalation Scheme:
-
Enroll 3 mice into the first dose cohort.
-
Observe for a pre-defined period (e.g., one full cycle) for dose-limiting toxicities (DLTs), which may include >20% weight loss, severe organ damage based on histology, or other signs of distress.
-
If 0/3 mice experience a DLT, escalate to the next dose level and enroll a new cohort of 3 mice.
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If 1/3 mice experiences a DLT, expand the current cohort by enrolling 3 additional mice. If ≤1/6 mice in the expanded cohort experience a DLT, escalate to the next dose level. If ≥2/6 mice experience a DLT, the current dose is considered the non-tolerated dose (NTD), and the MTD is the preceding dose level.
-
If ≥2/3 mice in the initial cohort experience a DLT, the current dose is the NTD, and the MTD is the preceding dose level.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. Collect blood samples at regular intervals for hematological and clinical chemistry analysis.
-
Endpoint Analysis: At the end of the study, perform a full necropsy and histopathological evaluation of major organs.
Visualizations
Caption: this compound's mechanism of action.
Caption: Logic for optimizing dosing schedules.
Caption: 3+3 Dose escalation experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of avadomide (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. - ASCO [asco.org]
- 7. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Dose Pharmacokinetics, Safety, and Tolerability of Avadomide (CC-122) in Subjects With Mild, Moderate, or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avadomide Hydrochloride Resistance Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avadomide hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel cereblon E3 ligase modulator (CELMoD) agent. It binds to the cereblon (CRBN) protein, which is a substrate receptor in the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two specific lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in two main downstream effects:
-
Direct anti-tumor activity: The loss of Ikaros and Aiolos, which act as transcriptional repressors of interferon-stimulated genes (ISGs), leads to the upregulation of ISGs such as IRF7, IFIT3, and DDX58.[3] This, in turn, can induce apoptosis in malignant B-cells.[3][4]
-
Immunomodulatory effects: The degradation of Ikaros and Aiolos in T-cells leads to enhanced T-cell activation and proliferation.
Q2: My cancer cell line is not responding to Avadomide treatment. What are the potential reasons?
Lack of response to Avadomide can be due to several factors. Here are some key possibilities:
-
Intrinsic Resistance: Some cell lines, particularly certain Germinal Center B-cell like (GCB) Diffuse Large B-cell Lymphoma (DLBCL) subtypes, may exhibit intrinsic resistance.[3][4]
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the drug.
-
Downstream Pathway Alterations: The most characterized mechanism of resistance is the activation of signaling pathways that promote cell survival, thereby overriding the pro-apoptotic signals induced by Avadomide. A key pathway implicated in this process is the NF-κB signaling pathway .[1]
-
Sub-optimal Experimental Conditions: Factors such as incorrect drug concentration, improper cell handling, or issues with assay reagents can lead to apparent lack of response.
Troubleshooting Guide
Problem: My DLBCL cell line shows little to no apoptosis after Avadomide treatment, even at high concentrations.
This is a common issue that may point towards inherent or acquired resistance. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Confirm the basics - Experimental setup and controls.
Before investigating complex resistance mechanisms, it's crucial to rule out experimental artifacts.
-
Cell Line Authentication: Ensure your cell line is authentic and free from contamination.
-
Drug Potency: Verify the concentration and stability of your this compound solution.
-
Positive Control: Use a sensitive cell line as a positive control to confirm that your experimental setup can detect Avadomide-induced apoptosis. For example, TMD8 (an ABC-DLBCL cell line) is known to be sensitive to Avadomide.[3]
-
Dose-Response and Time-Course: Perform a comprehensive dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to ensure you are not missing the optimal window of activity.
Step 2: Assess the degradation of Ikaros and Aiolos.
Avadomide's primary pharmacodynamic effect is the degradation of Ikaros and Aiolos. It's essential to verify if this is occurring in your cell line.
-
Experiment: Perform a Western blot to measure the protein levels of Ikaros and Aiolos after Avadomide treatment.
-
Expected Outcome in Sensitive Cells: A significant reduction in Ikaros and Aiolos protein levels should be observed within 24 hours of treatment.
-
Expected Outcome in Resistant Cells: Interestingly, studies have shown that Ikaros and Aiolos degradation can still occur in resistant cell lines.[3] If you observe degradation but no apoptosis, the resistance mechanism is likely downstream of target degradation. If there is no degradation, this could point to a rare mechanism involving the E3 ligase complex itself, such as mutations in Cereblon.
Step 3: Investigate the NF-κB Signaling Pathway.
Constitutive or induced activation of the NF-κB pathway is a key mechanism of resistance to Avadomide.[1] NF-κB can promote the expression of anti-apoptotic proteins that counteract the effects of Avadomide.
-
Experiment: Measure the activity of the NF-κB pathway in your cell line with and without Avadomide treatment. This can be done using a luciferase reporter assay or by measuring the phosphorylation of NF-κB pathway components (e.g., IKK, IκBα) via Western blot.
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Expected Outcome in Resistant Cells: Resistant cells may exhibit higher basal NF-κB activity or show an increase in NF-κB activity upon Avadomide treatment.
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Troubleshooting Strategy: If high NF-κB activity is detected, consider combination therapy experiments. The use of an NF-κB inhibitor alongside Avadomide may re-sensitize the resistant cells.
Data Presentation
The following tables provide representative data you might expect from experiments comparing Avadomide-sensitive and -resistant DLBCL cell lines.
Table 1: Avadomide IC50 Values in DLBCL Cell Lines
| Cell Line | Subtype | Avadomide Sensitivity | Representative IC50 (µM) |
| TMD8 | ABC | Sensitive | 0.05 - 0.5 |
| U2932 | ABC | Sensitive | 0.1 - 1.0 |
| WSU-DLCL2 | GCB | Sensitive | 0.1 - 1.0 |
| SUDHL-4 | GCB | Resistant | > 10 |
Data are representative and compiled based on trends observed in the literature. Actual values may vary between experiments.[3]
Table 2: Ikaros and Aiolos Degradation in Response to Avadomide (1 µM, 24h)
| Cell Line | Avadomide Sensitivity | Ikaros Protein Level (% of Control) | Aiolos Protein Level (% of Control) |
| TMD8 | Sensitive | < 20% | < 20% |
| SUDHL-4 | Resistant | < 20% | < 20% |
This table illustrates that target degradation can occur even in resistant cell lines, suggesting downstream resistance mechanisms.[3]
Table 3: NF-κB Activity in Response to Avadomide
| Cell Line | Avadomide Sensitivity | Basal NF-κB Activity (Relative Luciferase Units) | NF-κB Activity with Avadomide (Fold Change) |
| TMD8 | Sensitive | Low (e.g., 1000 RLU) | ~1-2 fold |
| SUDHL-4 | Resistant | High (e.g., 5000 RLU) | ≥ 2-fold |
This table shows a potential correlation between high basal and inducible NF-κB activity and Avadomide resistance.[1]
Experimental Protocols
Protocol 1: Western Blot for Ikaros and Aiolos Degradation
Objective: To quantify the protein levels of Ikaros and Aiolos following Avadomide treatment.
Materials:
-
DLBCL cell lines (e.g., TMD8, SUDHL-4)
-
This compound
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
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PVDF membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of Avadomide (and vehicle control) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of Ikaros and Aiolos bands to the β-actin loading control.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To measure the percentage of apoptotic cells after Avadomide treatment.
Materials:
-
Treated cells (from Protocol 1, Step 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from your treatment plates. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To quantify NF-κB transcriptional activity.
Materials:
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DLBCL cell line stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Luciferase Assay System (e.g., Promega)
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96-well white-walled assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white-walled plate at an appropriate density and allow them to adhere/recover overnight.
-
Treatment: Treat the cells with Avadomide and controls (e.g., TNF-α as a positive control for NF-κB activation) for 24 hours.
-
Cell Lysis: Remove the media and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate stained with crystal violet or a multiplexed viability assay) if significant cell death is expected. Compare the relative light units (RLU) between treated and control samples.
References
- 1. Deciphering the mechanisms of CC-122 resistance in DLBCL via a genome-wide CRISPR screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Avadomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help manage the gastrointestinal (GI) side effects of Avadomide hydrochloride observed during preclinical and clinical research. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound?
A1: Based on clinical trial data, the most frequently reported gastrointestinal side effect of this compound is diarrhea.[1][2] Other reported GI adverse events include nausea and vomiting, though they are generally less common.
Q2: What is the mechanism of action of Avadomide that might contribute to these GI side effects?
A2: Avadomide is a cereblon (CRBN) E3 ligase modulator.[3][4] By binding to cereblon, it alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins. This modulation of protein homeostasis can have wide-ranging effects on cellular processes, which may inadvertently affect the rapidly dividing cells of the gastrointestinal lining, leading to side effects like diarrhea. The exact mechanisms for Avadomide-induced GI toxicity are still under investigation.
Q3: Are there established supportive care protocols specifically for Avadomide-induced GI side effects?
A3: Currently, there are no supportive care protocols published specifically for this compound. However, management strategies are generally adapted from established guidelines for chemotherapy- and immunotherapy-induced gastrointestinal toxicities, such as those from the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO).[5][6][7][8][9][10][11][12][13][14]
Q4: How does the incidence of diarrhea with Avadomide compare across different studies?
A4: The reported incidence of diarrhea varies across clinical trials, likely due to differences in patient populations, dosing schedules, and combination therapies. The following table summarizes the incidence of diarrhea in select studies.
| Clinical Trial Identifier | Treatment Arm | Incidence of All-Grade Diarrhea | Incidence of Grade 3/4 Diarrhea |
| CC-122-DLBCL-001 (Phase Ib) | Avadomide + Rituximab | 19.1% | Not Reported |
| NCT01421524 (Phase I) | Avadomide Monotherapy | 15% | Not Reported |
| Phase I/II (Newly Diagnosed DLBCL) | Avadomide + R-CHOP | Not specified as a primary outcome | Not specified as a primary outcome |
Note: This table is for informational purposes and is not a direct comparison of the studies.
Troubleshooting Guides
Issue 1: Managing Diarrhea
Symptoms: Increase in stool frequency, loose or watery stools.
Grading: Diarrhea is typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Management Protocol:
-
Initial Assessment:
-
Determine the grade of diarrhea.
-
Rule out infectious causes.
-
Assess for dehydration and electrolyte imbalance.
-
-
Grade 1 Diarrhea (Increase of <4 stools/day over baseline):
-
Dietary Modification: Advise a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast) and increased fluid intake (2-3 liters/day of clear liquids).
-
Monitoring: Closely monitor stool frequency and consistency.
-
-
Grade 2 Diarrhea (Increase of 4-6 stools/day over baseline):
-
Pharmacological Intervention: Initiate loperamide (4 mg initially, followed by 2 mg every 4 hours or after each loose stool, not to exceed 16 mg/day).
-
Continued Monitoring: Continue dietary modifications and hydration. If symptoms persist for more than 24-48 hours, consider dose interruption of Avadomide.
-
-
Grade 3/4 Diarrhea (Increase of ≥7 stools/day over baseline; severe incontinence; hospitalization indicated):
-
Dose Interruption: Immediately hold Avadomide treatment.
-
Aggressive Hydration: Administer intravenous fluids to correct dehydration and electrolyte imbalances.
-
Pharmacological Intervention: Continue loperamide at the maximum recommended dose. For persistent symptoms, consider octreotide.
-
Hospitalization: May be required for close monitoring and supportive care.
-
Dose Modification: Upon resolution to Grade ≤1, consider resuming Avadomide at a reduced dose.
-
Issue 2: Managing Nausea and Vomiting
Symptoms: Feeling of sickness, with or without emesis.
Management Protocol:
-
Prophylaxis (For subjects with a history of chemotherapy-induced nausea and vomiting - CINV):
-
Breakthrough Nausea and Vomiting:
-
Pharmacological Intervention: Administer a prokinetic agent like metoclopramide or a dopamine receptor antagonist like prochlorperazine.
-
Supportive Care: Encourage small, frequent meals and avoidance of greasy or spicy foods. Ensure adequate hydration with clear liquids.
-
-
Refractory Nausea and Vomiting:
-
Consider combination antiemetic therapy with agents from different classes (e.g., 5-HT3 antagonist, NK1 receptor antagonist, and/or a corticosteroid like dexamethasone).
-
Evaluate for other contributing factors such as concomitant medications or underlying medical conditions.
-
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in a Preclinical Animal Model
-
Objective: To evaluate the potential gastrointestinal toxicity of this compound in a rodent model.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer this compound orally at three dose levels (low, medium, and high) and a vehicle control for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Record daily clinical signs, including body weight, food and water consumption, and fecal consistency.
-
Histopathology: At the end of the study, collect sections of the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, and colon) for histopathological examination. Assess for any signs of inflammation, mucosal damage, or other abnormalities.
-
Data Analysis: Compare the findings from the Avadomide-treated groups with the vehicle control group.
-
Visualizations
Caption: Proposed mechanism of Avadomide-induced gastrointestinal side effects.
References
- 1. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. [Table], Table 2. Antiemetic Recommendations by Emetic Risk Categoriesa - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NCCN Guidelines Insights: Antiemesis, Version 2.2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nccn.org [nccn.org]
- 9. jnccn.org [jnccn.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Diagnosis and Management of Immune-Related Gastrointestinal Toxicity: Including Hepatitis and Pancreatitis - ASCO [asco.org]
- 12. ASCO Guidelines [guideline.libsyn.com]
- 13. ascopubs.org [ascopubs.org]
- 14. medpagetoday.com [medpagetoday.com]
Avadomide hydrochloride dose adjustments in patients
This technical support center provides essential information for researchers, scientists, and drug development professionals on the appropriate dose adjustments for Avadomide hydrochloride in various patient populations and clinical scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose and schedule for this compound in clinical trials?
A1: In initial first-in-human studies, Avadomide was administered in dose-escalation cohorts starting from 0.5 mg up to 3.5 mg, given orally once daily on a continuous 28-day cycle.[1] The maximum tolerated dose (MTD) was determined to be 3.0 mg, with the non-tolerated dose (NTD) at 3.5 mg.[1] More recent studies have explored intermittent dosing schedules, such as 3 mg given for 5 consecutive days out of 7 days per week, to mitigate adverse events like neutropenia while maintaining clinical activity.[2]
Q2: How should the dose of this compound be adjusted for patients with renal impairment?
A2: Dose adjustments for this compound are necessary for patients with moderate or severe renal impairment.[3] No dose adjustment is required for patients with mild renal impairment.[3] A study on the pharmacokinetics of Avadomide in patients with renal impairment showed that total plasma exposure increased by approximately 50% in subjects with moderate renal insufficiency and by about 120% in those with severe renal insufficiency compared to subjects with normal renal function.[3] While the need for a dose reduction is established, specific dosage recommendations for these populations are still under investigation and should be guided by close monitoring of safety and tolerability.
Q3: Are there any guidelines for this compound dose adjustments in patients with hepatic impairment?
A3: Currently, there is no specific information available from clinical trials detailing dose adjustments for this compound in patients with hepatic impairment. As with many oncology drugs, caution should be exercised when administering Avadomide to this patient population. It is recommended to monitor liver function tests closely and consider dose modifications based on the patient's overall clinical status and tolerance to the treatment.
Q4: What are the most common adverse events that may necessitate a dose adjustment of this compound?
A4: The most common treatment-emergent adverse events (TEAEs) leading to dose modifications are hematologic toxicities, particularly neutropenia.[1][4][5] Other common TEAEs include fatigue and diarrhea.[1] In clinical trials, grade 3 or 4 neutropenia has been a frequent dose-limiting toxicity (DLT).[4][6]
Q5: What is the recommended procedure for dose modification in the event of severe neutropenia?
A5: In the event of grade 4 neutropenia lasting more than 7 days, or febrile neutropenia, treatment with this compound should be interrupted.[1] Once the toxicity has resolved to grade 1 or baseline, the treatment may be resumed at a reduced dose.[1] Clinical study protocols have allowed for up to two dose reductions before discontinuation of the drug.[1] The specific reduced dose levels (e.g., from 3 mg to a lower dose) are not consistently reported across all studies and should be determined by the treating physician based on the individual patient's tolerance. To mitigate neutropenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) has been found to be better tolerated than continuous daily dosing.[2]
Quantitative Data Summary
Table 1: this compound Dose Levels and Schedules in Clinical Trials
| Study Phase | Population | Starting Dose | Maximum Tolerated Dose (MTD) | Dosing Schedule | Reference |
| Phase I | Advanced Solid Tumors, NHL, Multiple Myeloma | 0.5 mg | 3.0 mg | 28-day continuous cycles | [1] |
| Phase I | Relapsed/Refractory DLBCL | 3 mg | Not Applicable | 5 days on / 2 days off | [5] |
| Phase I/II | Newly Diagnosed DLBCL (with R-CHOP) | 1 mg, escalating to 3 mg | Recommended Phase 2 Dose: 3 mg | 2/3 week schedule | [6] |
| Phase I | Advanced Malignancies (Japanese patients) | 1 mg (F6 formulation) | Recommended Phase 2 Dose: 3 mg | 5 consecutive days per week | [2] |
Table 2: Impact of Renal Impairment on Avadomide (CC-122) Plasma Exposure
| Renal Function Status | Approximate Increase in Total Plasma Exposure (AUC) | Recommended Dose Adjustment | Reference |
| Mild Impairment | ~20% | Not necessary | [3] |
| Moderate Impairment | ~50% | Adjustment necessary (specific dose not defined) | [3] |
| Severe Impairment | ~120% | Adjustment necessary (specific dose not defined) | [3] |
Experimental Protocols
Protocol for Management of Treatment-Emergent Adverse Events (TEAEs)
This protocol is a generalized summary based on practices from this compound clinical trials.
-
Monitoring: Patients should be closely monitored for hematologic and non-hematologic toxicities throughout the treatment period. This includes regular complete blood counts (CBCs) with differentials.
-
Grading of Adverse Events: All adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dose Interruption: In the event of a Grade ≥3 non-hematologic toxicity or a Grade 4 hematologic toxicity (e.g., neutropenia), administration of this compound should be interrupted.
-
Toxicity Resolution: The patient should be monitored until the adverse event resolves to Grade ≤1 or baseline.
-
Dose Re-initiation and Reduction: Upon resolution of the toxicity, this compound may be re-initiated at the next lower dose level. Clinical trial protocols have typically allowed for a maximum of two dose reductions.
-
Discontinuation: If a dose-limiting toxicity recurs at the lowest specified dose level, or if a patient requires more than two dose reductions, permanent discontinuation of this compound should be considered.
Visualizations
Caption: Workflow for dose adjustment of Avadomide in response to adverse events.
Caption: Logic for determining the need for Avadomide dose adjustment based on renal function.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Pharmacokinetics, Safety, and Tolerability of Avadomide (CC-122) in Subjects With Mild, Moderate, or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Avadomide Hydrochloride Technical Support Center: Management of Febrile Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing febrile neutropenia during pre-clinical and clinical research involving Avadomide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to neutropenia?
This compound is a novel, orally active cereblon (CRBN) E3 ligase modulator.[1][2] It binds to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of Ikaros and Aiolos has a dual effect: direct anti-proliferative and pro-apoptotic effects on malignant B-cells, and immunomodulatory effects through the co-stimulation of T cells and Natural Killer (NK) cells.[3][5]
The development of neutropenia is believed to be a consequence of the degradation of Ikaros, which plays a crucial role in the maturation of the neutrophil lineage.[6] This leads to a maturation block in the bone marrow, resulting in a decreased number of circulating neutrophils.[6]
Q2: What is febrile neutropenia and why is it a concern with this compound treatment?
Febrile neutropenia is a common and serious complication of chemotherapy and other cancer treatments that suppress the immune system.[7] It is characterized by a low absolute neutrophil count (ANC) and the presence of a fever, which may be the only sign of a serious underlying infection.[7][8] Neutropenia is defined as an ANC below 500 cells/µL, or an ANC of less than 1,000 cells/µL with a predicted decline to below 500 cells/µL within the next 48 hours.[9] Fever in a neutropenic patient is typically defined as a single oral temperature of ≥38.3°C (101°F) or a temperature of ≥38.0°C (100.4°F) sustained over a one-hour period.[10]
Febrile neutropenia is a significant concern with this compound treatment as it is one of the most common grade 3/4 adverse events and a dose-limiting toxicity observed in clinical trials.[6][11][12][13] Prompt management is crucial to prevent life-threatening infections and sepsis.[14]
Q3: What is the reported incidence of febrile neutropenia in clinical trials of this compound?
The incidence of febrile neutropenia varies depending on the dosing schedule, the patient population, and whether Avadomide is used as a monotherapy or in combination with other agents. Clinical studies have shown that intermittent dosing schedules can reduce the frequency and severity of neutropenia and febrile neutropenia compared to continuous dosing.[3][15]
Quantitative Data Summary
The following tables summarize the incidence of neutropenia and febrile neutropenia from key clinical trials of this compound.
Table 1: Incidence of Neutropenia and Febrile Neutropenia with Avadomide Monotherapy (Relapsed/Refractory DLBCL) [3][15]
| Dosing Schedule | All Grades Neutropenia | Grades 3/4 Neutropenia | All Grades Febrile Neutropenia |
| 3 mg Continuous (28/28 days) | 76% | 64% | 12% |
| 4 mg Intermittent (5/7 days) | 62% | 39% | 5% |
| 3 mg Intermittent (5/7 days) | 56% | 39% | 0% |
Table 2: Incidence of Avadomide-Related Adverse Events in Combination with Rituximab (Relapsed/Refractory DLBCL and Follicular Lymphoma) [11]
| Adverse Event | Any Grade | Grade 3/4 |
| Neutropenia | 63.2% | 55.9% |
| Infections/Infestations | 23.5% | 8.8% |
| Febrile Neutropenia | - | 7.4% |
Table 3: Grade ≥3 Treatment-Emergent Adverse Events with Avadomide Monotherapy in Advanced Malignancies [16]
| Adverse Event | Incidence |
| Neutropenia | 26% |
| Pneumonia | 6% |
Troubleshooting Guides
This section provides guidance for managing common issues related to febrile neutropenia during experiments with this compound.
Issue 1: A subject on this compound develops fever.
1. Immediate Assessment:
- Measure vital signs, with particular attention to temperature.
- Perform a physical examination to identify any potential source of infection.
- Obtain a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).
2. Risk Stratification:
- Utilize a validated risk assessment tool, such as the Multinational Association for Supportive Care in Cancer (MASCC) risk index, to determine if the patient is at high or low risk for complications.[9]
3. Diagnostic Workup:
- Obtain at least two sets of blood cultures from separate sites (peripheral and from any indwelling catheter).[7]
- Collect urine for urinalysis and culture.
- If respiratory symptoms are present, obtain a chest X-ray.
- Culture other potential sites of infection as clinically indicated (e.g., skin lesions, stool).
4. Initiate Empiric Antibiotic Therapy:
- Do not delay antibiotic administration. The first dose should be administered within one hour of presentation.[9]
- High-risk patients: Require inpatient admission and intravenous broad-spectrum antibiotics with anti-pseudomonal activity (e.g., cefepime, piperacillin-tazobactam, meropenem).[7]
- Low-risk patients: May be managed on an outpatient basis with oral antibiotics (e.g., a fluoroquinolone combined with amoxicillin-clavulanate), though initial observation with IV antibiotics may be prudent.[7][9]
5. Monitoring and Follow-up:
- Monitor vital signs and clinical status closely.
- Review culture results and adjust antibiotic therapy accordingly.
- Continue antibiotics until the ANC is ≥500 cells/µL and the patient has been afebrile for at least 48 hours.[10]
Issue 2: Persistent or recurrent fever despite broad-spectrum antibiotics.
1. Re-evaluation:
- Repeat physical examination and review of symptoms.
- Consider imaging studies (e.g., CT scan of the chest, abdomen, and pelvis) to look for an occult source of infection.
- Repeat blood cultures.
2. Broaden Antimicrobial Coverage:
- If the patient remains febrile after 4-5 days of broad-spectrum antibiotics, consider adding empiric antifungal therapy (e.g., amphotericin B, voriconazole, or an echinocandin).[14]
- Consider coverage for resistant bacteria (e.g., vancomycin for MRSA) if clinically indicated.
3. Consider Non-Infectious Causes of Fever:
- Drug-related fever (though less common with antibiotics).
- Tumor-related fever.
Issue 3: How to proactively manage the risk of febrile neutropenia.
1. Dose and Schedule Modification:
- As demonstrated in clinical trials, an intermittent dosing schedule of this compound (e.g., 5 days on, 2 days off) is associated with a lower incidence and severity of neutropenia and febrile neutropenia compared to continuous dosing.[3][15]
2. Prophylactic Granulocyte Colony-Stimulating Factor (G-CSF):
- For patients at high risk (>20%) of developing febrile neutropenia, prophylactic use of G-CSF (e.g., filgrastim, pegfilgrastim) is recommended.[14]
- The use of growth factors was shown to be reduced in patients on an intermittent Avadomide schedule compared to a continuous schedule.[3][15]
3. Patient Education:
- Educate subjects on the signs and symptoms of infection and the importance of seeking immediate medical attention if a fever develops.
- Instruct on proper hygiene practices to reduce the risk of infection.
Experimental Protocols
Protocol 1: Monitoring for Neutropenia
Objective: To regularly monitor neutrophil counts in subjects receiving this compound to allow for early detection of neutropenia.
Methodology:
-
Baseline Assessment: Prior to initiating this compound, obtain a baseline complete blood count (CBC) with differential to establish the subject's baseline absolute neutrophil count (ANC).
-
On-Treatment Monitoring:
-
Perform a CBC with differential at least weekly for the first two cycles of treatment.
-
The frequency of monitoring may be adjusted based on the dosing schedule, the development of neutropenia in previous cycles, and institutional protocols.
-
More frequent monitoring (e.g., twice weekly) is recommended if the ANC falls below 1,000 cells/µL.
-
-
Data Recording: Record all CBC and differential results in the subject's research record. Note the date, time, and any concurrent symptoms.
Protocol 2: Management of Asymptomatic Neutropenia
Objective: To provide a systematic approach to managing asymptomatic neutropenia to minimize the risk of developing febrile neutropenia.
Methodology:
-
Grade 1-2 Neutropenia (ANC 1,000 - <1,500 cells/µL):
-
Continue this compound at the current dose.
-
Increase monitoring frequency to twice weekly.
-
-
Grade 3 Neutropenia (ANC 500 - <1,000 cells/µL):
-
Consider dose interruption of this compound until the ANC recovers to ≥1,000 cells/µL.
-
Upon recovery, this compound may be restarted at the same or a reduced dose level.
-
Consider initiation of prophylactic G-CSF if not already in use.
-
-
Grade 4 Neutropenia (ANC <500 cells/µL):
-
Interrupt this compound treatment.
-
Initiate G-CSF support.
-
Monitor CBC with differential daily until ANC recovers to ≥1,000 cells/µL.
-
Upon recovery, consider a dose reduction of this compound for subsequent cycles.
-
Visualizations
Caption: Avadomide's mechanism leading to neutropenia and therapeutic effects.
Caption: Clinical workflow for the management of febrile neutropenia.
Caption: Logical approach to the proactive management of febrile neutropenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management and Preventive Measures for Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices in the Management of Infectious Complications for Patients With Cancer: Management of Febrile Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices in the Management of Infectious Complications for Patients With Cancer: Management of Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Avadomide Hydrochloride vs. Pomalidomide: A Comparative Guide for Researchers
A detailed analysis of two generations of Cereblon E3 ligase modulators, Avadomide hydrochloride and pomalidomide, this guide offers a comparative overview of their mechanism of action, preclinical potency, pharmacokinetics, and clinical trial data to inform researchers, scientists, and drug development professionals.
Avadomide (CC-122) and pomalidomide are both potent immunomodulatory drugs (IMiDs) that have demonstrated significant clinical activity in various hematological malignancies.[1][2] Both compounds function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides a comprehensive comparison of these two agents, presenting key data in a structured format to facilitate scientific evaluation and decision-making.
Mechanism of Action: Targeting Ikaros and Aiolos
Both Avadomide and pomalidomide exert their therapeutic effects by binding to Cereblon, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] The degradation of these key transcription factors results in two primary downstream effects:
-
Direct anti-proliferative and pro-apoptotic effects in malignant cells, particularly in multiple myeloma and B-cell lymphomas. This is partly mediated by the downregulation of key survival factors like c-Myc and Interferon Regulatory Factor 4 (IRF4).[2]
-
Immunomodulatory effects through the enhancement of T-cell and Natural Killer (NK) cell activity. The degradation of Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[3][4]
Avadomide is considered a next-generation Cereblon E3 ligase modulator (CELMoD) and has been shown in preclinical studies to be more potent than pomalidomide in inducing the degradation of Ikaros and Aiolos.[3][5] This enhanced potency is attributed to a higher binding affinity for Cereblon and a more efficient recruitment of the substrate proteins to the E3 ligase complex.[1]
Caption: Mechanism of action of Avadomide and pomalidomide.
Chemical Structures
Avadomide and pomalidomide share a common structural backbone derived from thalidomide, featuring a glutarimide ring essential for Cereblon binding. However, key structural differences in the phthaloyl ring portion of the molecules contribute to their distinct pharmacological profiles.
| Compound | Chemical Structure |
| Avadomide | 3-(5-amino-2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-piperidinedione |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Preclinical Potency
Preclinical studies have consistently demonstrated the superior potency of Avadomide compared to pomalidomide in inducing the degradation of Ikaros and Aiolos and in inhibiting the proliferation of various cancer cell lines.
| Parameter | Avadomide | Pomalidomide | Reference |
| Cereblon Binding Affinity (IC50) | Not explicitly reported, but implied to be higher than pomalidomide | ~3 µM | [6] |
| Ikaros Degradation (EC50 in MM.1S cells) | More potent than pomalidomide | - | [7] |
| Aiolos Degradation (EC50 in MM.1S cells) | More potent than pomalidomide | - | [7] |
| Anti-proliferative Activity (IC50 in RPMI8226 cells) | Not reported | 8 µM (at 48h) | [8] |
| Anti-proliferative Activity (IC50 in OPM2 cells) | Not reported | 10 µM (at 48h) | [8] |
Pharmacokinetics
The pharmacokinetic profiles of Avadomide and pomalidomide have been characterized in several clinical trials. Both drugs are orally bioavailable and exhibit dose-proportional exposure.
Table 1: Pharmacokinetic Parameters of Avadomide
| Parameter | Value | Population | Reference |
| Tmax (median) | 2-3 hours | Healthy and renally impaired subjects | [9] |
| Apparent Total Plasma Clearance | Reduced with renal impairment | Healthy and renally impaired subjects | [9] |
| Plasma Exposure (AUC) | Increased by ~50% in moderate and ~120% in severe renal impairment | Healthy and renally impaired subjects | [9] |
Table 2: Pharmacokinetic Parameters of Pomalidomide
| Parameter | Value | Population | Reference |
| Tmax (median) | 2-3 hours | Healthy subjects and MM patients | [10] |
| Apparent Clearance (CL/F) | 6.5 - 10.8 L/h | Healthy subjects and MM patients | [11] |
| Apparent Volume of Distribution (Vz/F) | 74 - 138 L | Healthy subjects and MM patients | [10] |
| Plasma Protein Binding | 12% - 44% | - | [10] |
| Metabolism | Extensively metabolized, primarily via CYP pathways | - | [10] |
Clinical Efficacy and Safety
Both Avadomide and pomalidomide have demonstrated clinical efficacy in patients with relapsed/refractory hematological malignancies. As there are no head-to-head clinical trials directly comparing the two agents, their efficacy and safety data are presented from separate key studies.
Table 3: Clinical Efficacy of Avadomide (Monotherapy and Combination)
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Findings | Reference |
| Relapsed/Refractory Non-Hodgkin Lymphoma (NHL) | Avadomide Monotherapy | 3 of 5 patients responded (1 CR, 2 PR) | Preliminary signs of antitumor activity observed. | [1] |
| Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | Avadomide + Rituximab | 40.7% | Median duration of response was 8.0 months. | [6] |
| Relapsed/Refractory Follicular Lymphoma (FL) | Avadomide + Rituximab | 80.5% | Median duration of response was 27.6 months. | [6] |
Table 4: Clinical Efficacy of Pomalidomide (in combination with dexamethasone)
| Indication | Prior Therapies | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Relapsed/Refractory Multiple Myeloma (RRMM) | ≥2 prior therapies including lenalidomide and a proteasome inhibitor | 33% | 4.2 months | - |
| RRMM | Lenalidomide-refractory | - | - | [12] |
Table 5: Common Adverse Events (≥15%) Associated with Avadomide
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Fatigue | 44% | - | [1] |
| Neutropenia | 29% | - | [1] |
| Diarrhea | 15% | - | [1] |
| Neutropenia (in combination with Rituximab) | 63.2% | 55.9% | [6] |
Table 6: Common Adverse Events (≥20%) Associated with Pomalidomide
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Neutropenia | - | 48% | - |
| Anemia | - | 23% | - |
| Thrombocytopenia | - | 22% | - |
| Fatigue and Asthenia | - | - | - |
| Infections | - | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize Cereblon modulators.
Western Blot for Ikaros and Aiolos Degradation
This protocol outlines the steps for assessing the degradation of Ikaros and Aiolos in cell lines following treatment with Avadomide or pomalidomide.
Caption: A typical workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of Avadomide, pomalidomide, or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Image Analysis: Quantify the band intensities using image analysis software and normalize the levels of Ikaros and Aiolos to the loading control.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow for a standard MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Avadomide and pomalidomide. Add the drug solutions to the wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Cytokine Profiling using Luminex Assay
The Luminex assay is a multiplexed immunoassay that allows for the simultaneous quantification of multiple cytokines in a small sample volume.
Caption: General workflow for a Luminex-based cytokine profiling assay.
Detailed Steps:
-
Sample Preparation: Collect cell culture supernatants or patient plasma samples. Centrifuge to remove any debris.
-
Bead Incubation: Add the samples to a 96-well filter plate containing a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine. Incubate for 2 hours at room temperature with shaking.
-
Detection Antibody Incubation: Wash the beads and add a cocktail of biotinylated detection antibodies. Incubate for 1 hour at room temperature with shaking.
-
Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin (PE) and incubate for 30 minutes at room temperature with shaking.
-
Data Acquisition: Resuspend the beads in a sheath fluid and acquire the data on a Luminex instrument. The instrument uses lasers to excite the beads and the PE, identifying each bead by its unique fluorescent signature and quantifying the amount of bound cytokine by the PE fluorescence intensity.
-
Data Analysis: Use a standard curve for each cytokine to calculate the concentration in the unknown samples.
Conclusion
This compound represents a more potent, next-generation Cereblon E3 ligase modulator compared to pomalidomide, as evidenced by preclinical data. This increased potency in degrading Ikaros and Aiolos may translate to enhanced clinical activity. While direct head-to-head clinical trials are lacking, the available data suggest that both agents are effective in treating hematological malignancies, with manageable safety profiles. The choice between these agents in a clinical or research setting will depend on the specific indication, prior treatment history, and the evolving landscape of clinical trial data. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the properties of these and other novel Cereblon modulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. bdbiosciences.com [bdbiosciences.com]
Validating Aiolos and Ikaros as Pharmacodynamic Biomarkers for Avadomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic (PD) biomarkers Aiolos (IKZF3) and Ikaros (IKZF1) for the novel cereblon E3 ligase modulator (CELMoD), Avadomide (CC-122). It includes supporting experimental data, detailed methodologies for key assays, and a comparison with other relevant CELMoDs to assist in the validation and application of these biomarkers in research and clinical settings.
Introduction to Avadomide and its Mechanism of Action
Avadomide is a potent oral immunomodulatory agent that exerts its anti-tumor and immunomodulatory effects by binding to the substrate receptor cereblon (CRBN) of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Aiolos and Ikaros.[1][3][4] The degradation of these key transcription factors is a critical event that unleashes the downstream anti-cancer activities of Avadomide.[1][2][3][5]
The degradation of Aiolos and Ikaros leads to two major downstream effects:
-
Direct Anti-Tumor Activity: In malignant cells, such as those in multiple myeloma and diffuse large B-cell lymphoma (DLBCL), the degradation of Aiolos and Ikaros leads to the downregulation of key survival factors like MYC and IRF4, and the upregulation of interferon-stimulated genes (ISGs), ultimately resulting in decreased proliferation and apoptosis.[1][6][7]
-
Immunomodulatory Activity: The degradation of these transcription factors in immune cells, particularly T cells, leads to enhanced T-cell activation and proliferation, contributing to a more robust anti-tumor immune response.[3][4][5]
Given their central role in the mechanism of action of Avadomide, the measurement of Aiolos and Ikaros protein levels serves as a direct and reliable pharmacodynamic biomarker to assess drug engagement and biological activity.
Quantitative Analysis of Aiolos and Ikaros Degradation
The degradation of Aiolos and Ikaros in response to Avadomide is a rapid and dose-dependent process. Clinical studies have demonstrated significant reductions in the protein levels of these biomarkers in peripheral blood mononuclear cells (PBMCs) of patients treated with Avadomide.
Table 1: Dose-Dependent Degradation of Aiolos in Peripheral Blood Cells of Patients Treated with Avadomide
| Avadomide Dose | Cell Type | Time Point | Median Reduction from Baseline |
| Starting at 0.5 mg | Peripheral B and T cells | Within 5 hours of first dose | Dose-dependent relationship observed[5] |
| Not Specified | CD19+ B cells | 5 hours post-dose (C1D1) | 59%[6] |
| Not Specified | CD3+ T cells | 5 hours post-dose (C1D1) | 45%[6] |
Comparison with Alternative Cereblon E3 Ligase Modulators
Avadomide belongs to a class of compounds known as CELMoDs, which also includes Iberdomide (CC-220) and the earlier generation immunomodulatory drugs (IMiDs®) like Lenalidomide. While all these agents target Aiolos and Ikaros for degradation, their potency can vary.
Table 2: Comparative Potency of CELMoDs in Aiolos and Ikaros Degradation
| Compound | Target Cells | Potency in Degrading Aiolos and Ikaros | Reference |
| Avadomide | Multiple Myeloma (MM) cells | More potent than Lenalidomide and Pomalidomide.[1][8] | [1][8] |
| Iberdomide | MM cells, PBMCs | Higher binding affinity to cereblon, leading to more potent and deeper degradation compared to Lenalidomide and Pomalidomide.[4][9] | [4][9] |
| Lenalidomide | MM cells, T cells | Induces degradation, but generally less potent than newer CELMoDs.[1][7] | [1][7] |
Newer generation CELMoDs, including Avadomide and Iberdomide, demonstrate a higher binding affinity for cereblon, which translates to more efficient and profound degradation of Aiolos and Ikaros compared to Lenalidomide.[1][4][9]
Experimental Protocols
Accurate and reproducible measurement of Aiolos and Ikaros protein levels is crucial for their validation as pharmacodynamic biomarkers. The following are detailed methodologies for the most common assays.
Western Blotting for Aiolos and Ikaros Detection
This method allows for the semi-quantitative analysis of Aiolos and Ikaros protein levels in cell lysates.
1. Sample Preparation (Cell Lysates):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Aiolos or Ikaros overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-Aiolos (e.g., Cell Signaling Technology #15103, 1:1000 dilution)[10]
-
Anti-Ikaros
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
For quantification, normalize the band intensity of Aiolos or Ikaros to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for Aiolos and Ikaros in Tissue Biopsies
IHC allows for the visualization and semi-quantitative assessment of Aiolos and Ikaros expression within the tissue microenvironment.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (2 x 5 minutes), 95% ethanol (5 minutes), 70% ethanol (5 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[11]
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.[11]
-
Incubate with the primary antibody (e.g., Anti-Aiolos, 1:50 dilution) for 1 hour at room temperature or overnight at 4°C.[10]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine under a light microscope. Semi-quantitative analysis can be performed using an H-score, which considers both the intensity and the percentage of positive cells.
Flow Cytometry for Intracellular Aiolos and Ikaros Staining
Flow cytometry enables the quantitative measurement of Aiolos and Ikaros protein levels in specific cell populations within a heterogeneous sample like PBMCs.
1. Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS.
2. Surface Staining (Optional):
-
To identify specific cell populations, stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C.
-
Wash the cells with staining buffer (PBS with 2% FBS).
3. Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[3]
-
Wash the cells.
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based or methanol-based buffer) for 15-30 minutes.[3][12]
4. Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated primary antibody against Aiolos or Ikaros (or an unconjugated primary followed by a fluorescently conjugated secondary antibody) for 30-60 minutes at room temperature.[13]
-
Wash the cells with permeabilization buffer.
5. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of Aiolos or Ikaros staining within the gated cell populations of interest.
Mandatory Visualizations
Signaling Pathway of Avadomide Action
References
- 1. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 4. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Aiolos (D1C1E) Rabbit mAb | Cell Signaling Technology [cellsignal.jp]
- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Avadomide Hydrochloride: A Comparative Guide for Researchers
Avadomide (CC-122) is an orally active, novel cereblon E3 ligase modulator (CELMoD) with demonstrated antitumor and immunomodulatory activities.[1][2] This guide provides a comparative analysis of Avadomide hydrochloride's performance based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head trials are limited, this document synthesizes findings from various studies to facilitate an objective comparison with other therapeutic approaches and within different treatment regimens.
Mechanism of Action
Avadomide binds to the cereblon (CRBN) protein, a substrate receptor within the cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these lymphoid transcription factors results in two primary downstream effects:
-
Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]
-
Immunomodulatory effects: This process also leads to the costimulation of T cells and Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][4] Specifically, the degradation of Aiolos derepresses the IL-2 gene, leading to increased interleukin-2 production and T-cell proliferation.[2]
Preclinical Comparison: Avadomide vs. Lenalidomide
Preclinical studies have positioned Avadomide as a more potent CELMoD agent compared to lenalidomide.[6][7] Key differentiators include:
-
Greater Potency: Avadomide demonstrates greater induction of Aiolos and Ikaros degradation and subsequently, greater increases in tumor cell apoptosis in vitro.[6][7]
-
Broader Activity in DLBCL Subtypes: While lenalidomide shows preferential activity in the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), Avadomide exhibits antiproliferative activity in both ABC and Germinal Center B-cell-like (GCB) DLBCL cell lines.[6][7][8]
-
Interferon-Stimulated Protein Induction: Avadomide, but not lenalidomide, has been shown to increase the relative abundance of interferon-stimulated proteins in DLBCL models.[6]
Clinical Performance of Avadomide Monotherapy in Relapsed/Refractory DLBCL
A phase 1, multicenter, dose-expansion study (CC-122-ST-001) evaluated the safety and efficacy of Avadomide monotherapy in patients with relapsed/refractory (R/R) DLBCL.[4][8]
Experimental Protocol Summary (CC-122-ST-001)
-
Study Design: Phase 1, multicenter, open-label, dose-escalation and expansion study.[4][8]
-
Patient Population: Patients with R/R DLBCL who had progressive disease or were intolerant to one or more prior anthracycline- or alkylating-containing regimens.[8] Key inclusion criteria included having at least one measurable lesion, an ECOG performance status of ≤2, and adequate hematologic, hepatic, and renal function.[8]
-
Treatment Regimens: The study explored various doses (3 mg to 5 mg) and schedules of this compound, including continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[4][8]
-
Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended phase 2 dose (RP2D).[9]
-
Secondary Objectives: To evaluate the preliminary efficacy of Avadomide.[9]
Efficacy of Avadomide Monotherapy in R/R DLBCL
| Patient Subgroup (n=84) | Overall Response Rate (ORR) | Complete Response (CR) |
| Overall de novo R/R DLBCL | 29% | 11% |
| GCB Subtype | 33% | - |
| ABC Subtype | 25% | - |
| Data from the CC-122-ST-001 study.[4] |
Safety and Tolerability of Avadomide Monotherapy
The most common treatment-emergent adverse events (TEAEs) were hematologic. The introduction of an intermittent 5/7-day dosing schedule improved tolerability and reduced the frequency and severity of neutropenia.[4]
| Adverse Event (Grade 3/4) | Frequency |
| Neutropenia | 51% |
| Infections | 24% |
| Anemia | 12% |
| Febrile Neutropenia | 10% |
| Data from the CC-122-ST-001 study.[4][8] |
Avadomide in Combination Therapies
Avadomide has also been evaluated in combination with anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, for the treatment of R/R B-cell non-Hodgkin lymphoma (NHL).
Avadomide plus Rituximab in R/R DLBCL and Follicular Lymphoma (FL)
A phase 1b study (CC-122-DLBCL-001) assessed Avadomide in combination with rituximab.[6]
-
Experimental Protocol Summary: This was a dose-expansion study following a multi-arm dose-escalation trial.[6][10]
-
Efficacy in R/R DLBCL: The Overall Response Rate (ORR) was 40.7%, with a median Duration of Response (mDOR) of 8.0 months.[6][7]
-
Efficacy in R/R FL: The ORR was 80.5%, with an mDOR of 27.6 months.[7]
-
Safety: The most common grade 3/4 Avadomide-related adverse event was neutropenia (55.9%).[6]
Avadomide plus Obinutuzumab in R/R B-cell NHL
The CC-122-NHL-001 phase 1b study evaluated Avadomide with obinutuzumab.[11]
-
Experimental Protocol Summary: A multicenter, dose escalation and expansion study in patients with relapsed or refractory CD20-positive B-cell NHL.[11]
-
Recommended Phase 2 Dose: Avadomide 3.0 mg (formulated capsule) on a 5/7-day schedule in combination with 1000 mg of obinutuzumab.[11]
-
Safety: The most common grade 3 or higher adverse events were neutropenia (56%) and thrombocytopenia (23%).[11]
Comparison of Avadomide Performance: Monotherapy vs. Combination
| Therapy | Indication | Overall Response Rate (ORR) |
| Avadomide Monotherapy | R/R DLBCL | 29%[4] |
| Avadomide + Rituximab | R/R DLBCL | 40.7%[6][7] |
Conclusion
This compound is a potent CELMoD agent with a distinct mechanism of action that confers both direct anti-tumor and immunomodulatory effects. Preclinical data suggest superior potency over lenalidomide and broader activity across DLBCL subtypes. Clinical studies have established its activity as a monotherapy in heavily pretreated R/R DLBCL, with a manageable safety profile that is improved with intermittent dosing. Combination therapies with anti-CD20 antibodies, such as rituximab, have demonstrated higher response rates, suggesting a synergistic effect. These findings support the continued investigation of Avadomide, both as a single agent and in combination, for the treatment of hematologic malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. ashpublications.org [ashpublications.org]
- 9. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib study of combinations of avadomide (CC‐122), CC‐223, CC‐292, and rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Avadomide Hydrochloride in Relapsed/Refractory B-Cell Lymphomas: A Comparative Guide
This guide provides a comprehensive meta-analysis of clinical trial data for avadomide hydrochloride, a novel cereblon E3 ligase modulator (CELMoD), in the context of treating relapsed or refractory (R/R) B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Ikaros and Aiolos for Degradation
Avadomide exerts its antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
The degradation of these lymphoid transcription factors has a dual effect:
-
Direct Antitumor Activity: In malignant B-cells, the loss of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis.[1] This is partly achieved through the suppression of critical survival factors like c-Myc and the upregulation of cell cycle inhibitors.[3]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to the derepression of the Interleukin-2 (IL-2) gene, resulting in enhanced IL-2 production.[2] This, in turn, co-stimulates T-cells and Natural Killer (NK) cells, augmenting the patient's anti-tumor immune response.[1][2]
Clinical Efficacy of Avadomide
Clinical trials have demonstrated the preliminary efficacy of avadomide, both as a monotherapy and in combination regimens, for patients with R/R DLBCL and FL.
Avadomide in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
In a Phase 1 dose-expansion study (NCT01421524), avadomide monotherapy showed an overall response rate (ORR) of 29% in 84 patients with de novo R/R DLBCL, with 11% achieving a complete response (CR).[1] Notably, responses were observed irrespective of the cell of origin (germinal center B-cell-like [GCB] vs. activated B-cell-like [ABC]).[1]
When combined with rituximab in the CC-122-DLBCL-001 Phase Ib study (NCT02031419), the ORR in 27 patients with R/R DLBCL was 40.7%, with a median duration of response (mDOR) of 8.0 months.[4]
Avadomide in Relapsed/Refractory Follicular Lymphoma (FL)
The combination of avadomide and rituximab demonstrated more pronounced activity in patients with R/R FL. In the same CC-122-DLBCL-001 study, 41 patients with FL had an impressive ORR of 80.5% and a mDOR of 27.6 months.[4] These response rates were similar in patients who were either naïve or previously treated with lenalidomide.[4]
Comparative Analysis with Alternative Therapies
The treatment landscape for R/R DLBCL and FL is rapidly evolving. Below is a comparative summary of avadomide's performance against key therapeutic alternatives.
Comparison in Relapsed/Refractory DLBCL
| Treatment Modality | Key Clinical Trial(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Avadomide Monotherapy | NCT01421524 | 29%[1] | 11%[1] | 1.5 - 6 months (subgroup dependent)[1] |
| Avadomide + Rituximab | NCT02031419 | 40.7%[4] | Not Reported | Not Reported |
| Lenalidomide Monotherapy | NHL-002, NHL-003 | ~28-37%[5] | ~7-12%[5] | ~2.7-3.7 months[6][7] |
| CAR-T Cell Therapy (Axi-cel) | ZUMA-1 | 82% | 54% | 5.9 months |
| CAR-T Cell Therapy (Tisa-cel) | JULIET | 52% | 40% | Not Reached (for responders) |
| Polatuzumab + BR | GO29365 | 40% | Not Reported | 9.5 months |
Comparison in Relapsed/Refractory FL
| Treatment Modality | Key Clinical Trial(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Avadomide + Rituximab | NCT02031419 | 80.5%[4] | Not Reported | Not Reported (mDOR 27.6 months)[4] |
| Copanlisib Monotherapy | CHRONOS-1 | 59%[8] | 14%[8] | 11.2 months[9] |
| Lenalidomide + Rituximab (R²) | AUGMENT | 78% | 34% | 39.4 months |
| Tazemetostat (EZH2-mutant) | E7438-G000-101 | 69% | 13% | 13.8 months |
| Mosunetuzumab | GO29781 | 80% | 60% | 17.9 months |
Safety and Tolerability Profile
The most common treatment-emergent adverse events (TEAEs) associated with avadomide are primarily hematologic.
| Adverse Event | Avadomide Monotherapy (All Grades)[1] | Avadomide Monotherapy (Grade 3/4)[1] | Avadomide + Rituximab (All Grades)[4] | Avadomide + Rituximab (Grade 3/4)[4] |
| Neutropenia | 66% | 51% | 63.2% | 55.9% |
| Infections | 57% | 24% | 23.5% | 8.8% |
| Anemia | Not Reported | 12% | Not Reported | Not Reported |
| Febrile Neutropenia | Not Reported | 10% | Not Reported | 7.4% |
| Fatigue/Asthenia | 46% | Not Reported | 22.1% | Not Reported |
| Diarrhea | Not Reported | Not Reported | 19.1% | Not Reported |
The introduction of an intermittent 5-days-on/2-days-off dosing schedule was found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia and febrile neutropenia compared to continuous dosing.[1]
Experimental Protocols and Methodologies
The clinical evaluation of avadomide has been conducted through a series of Phase I and Ib studies. A generalized workflow for these trials is depicted below.
Key Methodological Components:
-
Patient Population: Trials typically enrolled adult patients with histologically confirmed R/R DLBCL or FL who had received at least two prior lines of systemic therapy.[10] Key eligibility criteria included measurable disease, an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, and adequate hematologic, renal, and hepatic function.[10]
-
Study Design: Initial studies followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2] This was followed by dose-expansion cohorts at the RP2D to further evaluate safety and efficacy.
-
Dosing and Administration: Avadomide is an oral agent. The RP2D was determined to be 3 mg administered on a 5-days-on, 2-days-off intermittent schedule.[10] In combination studies, rituximab was typically administered at a standard dose of 375 mg/m².[4]
-
Response Assessment: Tumor response and progression were assessed by investigators according to the International Working Group revised response criteria for malignant lymphoma (Cheson criteria of 1999 or 2007) or the Lugano classification.[11][12][13]
-
Pharmacodynamic Assessments: The biological activity of avadomide was confirmed by measuring the degradation of Aiolos and Ikaros in peripheral blood mononuclear cells (PBMCs) of treated patients via methods like flow cytometry or western blot.[1]
Conclusion and Future Directions
This compound has demonstrated promising clinical activity and a manageable safety profile in patients with heavily pre-treated relapsed or refractory B-cell lymphomas, particularly FL. Its unique mechanism of action, combining direct antitumor effects with immune stimulation, positions it as a potentially valuable therapeutic option. The combination of avadomide with anti-CD20 monoclonal antibodies appears to be synergistic and warrants further investigation in larger, randomized controlled trials. Future studies should aim to directly compare avadomide-based regimens with current standards of care, such as CAR-T cell therapy in DLBCL and other novel agents in FL, to clearly define its place in the evolving treatment landscape for these malignancies.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ikaros and Aiolos Inhibit Pre-B-Cell Proliferation by Directly Suppressing c-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide in Relapsed or Refractory Diffuse Large B-Cell Lymphoma: Is It a Valid Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Lenalidomide in Pretreated Patients with Diffuse Large B‐Cell Lymphoma: An Italian Observational Multicenter Retrospective Study in Daily Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. banook.com [banook.com]
- 12. Revised response criteria for malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Avadomide Hydrochloride: A Comparative Analysis of Clinical Efficacy in Relapsed/Refractory Lymphomas
For Researchers, Scientists, and Drug Development Professionals
Avadomide hydrochloride (CC-122) is an oral, novel cereblon E3 ligase modulating agent (CELMoD) that has demonstrated promising anti-tumor and immunomodulatory activity in clinical trials for hematologic malignancies. This guide provides a comparative analysis of Avadomide's efficacy, primarily in relapsed/refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), based on available clinical trial data. It is important to note that, as of the latest available information, there is a lack of published real-world evidence for this compound. Therefore, this comparison is based on clinical trial findings for Avadomide versus a combination of clinical trial and real-world data for alternative therapies.
Mechanism of Action
Avadomide exerts its effects by binding to the protein cereblon (CRBN), which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in two primary anti-cancer effects:
-
Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis of malignant B-cells.[1]
-
Immunomodulatory effects: The degradation of Aiolos in T-cells leads to enhanced production of Interleukin-2 (IL-2) and T-cell co-stimulation, thereby boosting the anti-tumor immune response.[1]
Caption: Avadomide's mechanism of action targeting the Cereblon E3 ligase complex.
Clinical Efficacy of this compound (Clinical Trial Data)
The efficacy of Avadomide has been evaluated in several Phase I and Ib clinical trials, both as a monotherapy and in combination with other agents.
Avadomide Monotherapy in R/R DLBCL
A phase 1 dose-expansion study (NCT01421524) assessed Avadomide monotherapy in patients with R/R DLBCL.[1][3][4] Among 84 patients with de novo R/R DLBCL, the overall response rate (ORR) was 29%, with a complete response (CR) rate of 11%.[1][3] Notably, the study identified a gene expression classifier that could predict response. Classifier-positive patients demonstrated a higher ORR of 44% and a median progression-free survival (mPFS) of 6 months, compared to an ORR of 19% and mPFS of 1.5 months in classifier-negative patients.[1][3]
Avadomide in Combination Therapy
With Rituximab in R/R DLBCL and FL:
A phase Ib dose-expansion study (NCT02031419) evaluated Avadomide in combination with rituximab in patients with R/R DLBCL and FL.[5][6][7]
-
In R/R DLBCL (n=27): The combination yielded an ORR of 40.7% and a median duration of response (mDOR) of 8.0 months.[5][6][7]
-
In R/R FL (n=41): The combination showed a more pronounced effect with an ORR of 80.5% and a mDOR of 27.6 months.[5][6][7]
With Obinutuzumab in R/R B-cell Non-Hodgkin Lymphoma:
In a phase 1b study (CC-122-NHL-001), Avadomide was combined with obinutuzumab in patients with R/R B-cell NHL, including 19 with DLBCL and 53 with FL.[8]
Comparison with Alternative Therapies
Direct real-world comparative efficacy data for Avadomide is not yet available. The following tables provide a summary of Avadomide's clinical trial data alongside a mix of clinical trial and real-world data for established alternative therapies in R/R DLBCL and R/R FL.
Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Treatment | Study Type | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) |
| Avadomide Monotherapy [1][3] | Clinical Trial | 29% | 11% | 1.8 months (overall) |
| Avadomide + Rituximab [5][6][7] | Clinical Trial | 40.7% | Not Reported | Not Reported |
| CAR-T Cell Therapy (Axi-cel) [2] | Clinical Trial (ZUMA-7) | 83% | 65% | 8.3 months |
| CAR-T Cell Therapy (Liso-cel) [2] | Clinical Trial (TRANSFORM) | 86% | 66% | 10.1 months |
| Tafasitamab + Lenalidomide [7] | Real-World Data (RE-MIND) | 67.1% | Not Reported | Not Reported |
| Polatuzumab Vedotin + BR [2] | Clinical Trial | 40% | 40% | 9.5 months |
Relapsed/Refractory Follicular Lymphoma (FL)
| Treatment | Study Type | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) |
| Avadomide + Rituximab [5][6][7] | Clinical Trial | 80.5% | Not Reported | Not Reported |
| Lenalidomide + Rituximab (R²) | Clinical Trial (AUGMENT) | 78% | 34% | 39.4 months |
| CAR-T Cell Therapy (Axi-cel) | Clinical Trial (ZUMA-5) | 94% | 80% | Not Reached |
| Tazemetostat (EZH2-mutant) | Clinical Trial | 69% | 13% | 13.8 months |
| Copanlisib | Clinical Trial | 59% | 12% | 11.2 months |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the general design of the key clinical trials cited. For complete details, referring to the full study protocols is recommended.
Study Design: Avadomide Monotherapy in R/R DLBCL (NCT01421524)[1][4]
Caption: Generalized workflow for the NCT01421524 clinical trial.
-
Study Design: A phase 1, multicenter, open-label, dose-escalation and expansion study.[4]
-
Patient Population: Patients with R/R DLBCL who had progressed on or were intolerant to at least one prior anthracycline- or alkylating agent-containing regimen.[1]
-
Intervention: this compound administered orally on continuous (daily) or intermittent (e.g., 5 days on/2 days off) schedules in 28-day cycles.[1]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of Avadomide.[9]
-
Secondary Objectives: To evaluate the preliminary efficacy of Avadomide, including ORR, DOR, and PFS.[9]
Study Design: Avadomide in Combination with Rituximab (NCT02031419)[5][6][10]
-
Study Design: A phase Ib, multicenter, open-label, dose-escalation and expansion study.[10]
-
Patient Population: Patients with R/R DLBCL or FL who had failed standard therapy.[10]
-
Intervention: Avadomide administered orally on a 5 days on/2 days off schedule in combination with intravenous rituximab (375 mg/m²) on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[5][6]
-
Primary Objectives: To determine the safety and tolerability of the combination.[6]
-
Secondary Objectives: To assess the preliminary efficacy of the combination therapy.[6]
Conclusion
This compound has demonstrated clinically meaningful activity in patients with relapsed/refractory DLBCL and FL in early-phase clinical trials, both as a monotherapy and in combination with anti-CD20 antibodies. The efficacy, particularly in combination with rituximab for follicular lymphoma, is promising. However, the absence of real-world evidence and direct comparative studies with current standards of care, such as CAR-T cell therapy, necessitates further investigation to definitively establish its place in the treatment landscape. The development of a predictive biomarker based on a gene expression classifier for DLBCL may allow for more targeted patient selection in future studies. As more data from ongoing and future trials become available, a clearer picture of Avadomide's real-world effectiveness and its role in the management of these challenging lymphomas will emerge.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, multicenter, dose‐escalation study of avadomide in adult Japanese patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Avadomide Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Avadomide Hydrochloride is an orally bioavailable cereblon-targeting agent with potent antitumor and immunomodulatory effects. As an investigational compound, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste generated in a research setting.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the compound's Safety Data Sheet (SDS). Although a specific SDS for this compound is not publicly available, information for Avadomide (CC-122) should be consulted. Personnel must wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a disposable gown, and safety glasses. All handling of the compound, especially when creating solutions or aliquots, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
Waste Segregation and Classification
Proper segregation of waste at the point of generation is the most critical step in the disposal process. This compound waste is classified as antineoplastic/cytotoxic waste and must be handled as hazardous chemical waste. It should never be mixed with regular trash, biohazardous waste (unless cross-contaminated), or disposed of down the drain.
Table 1: Classification and Handling of this compound Waste
| Waste Type | Description | Disposal Container |
| Bulk Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials from a spill. | Black, leak-proof, and clearly labeled "Hazardous Waste: this compound" container. |
| Trace-Contaminated Solids | Items with minimal residual contamination, such as empty vials, pipette tips, and contaminated gloves, gowns, and bench paper. | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste for Incineration." |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Yellow, puncture-proof sharps container specifically designated for chemotherapy sharps. |
| Contaminated Liquids | Aqueous solutions containing this compound, such as cell culture media. | Leak-proof, screw-cap container labeled "Hazardous Waste: Liquid this compound." Do not pour down the drain. |
Step-by-Step Disposal Procedures
For Solid Waste (Trace-Contaminated):
-
Place all non-sharp, trace-contaminated solid waste (e.g., gloves, gowns, bench paper, empty vials) into a designated yellow chemotherapy waste bag or container.
-
Once the container is three-quarters full, securely seal it.
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department for incineration.
For Sharps Waste:
-
Immediately place all contaminated sharps into a designated yellow, puncture-proof chemotherapy sharps container.
-
Do not recap, bend, or break needles.
-
Once the container is three-quarters full, lock the lid securely.
-
Arrange for pickup by EH&S for proper disposal, which is typically incineration.
For Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container with a screw-top cap.
-
Clearly label the container with "Hazardous Waste: Liquid this compound" and an approximate concentration.
-
Store the container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Arrange for pickup by EH&S. Do not dispose of liquid waste down the sanitary sewer.
For Bulk or Unused this compound:
-
Any unused or expired pure compound is considered bulk chemical waste.
-
This must be disposed of in its original container or a compatible, sealed waste container.
-
Label the container as "Hazardous Waste: this compound."
-
Arrange for disposal through your institution's hazardous waste program.
Spill Management
In the event of a spill, immediately alert others in the area and restrict access. A chemotherapy spill kit should be readily available.
-
For Small Spills (less than 5 mL):
-
Wear double gloves, a gown, and eye protection.
-
Use absorbent pads from the spill kit to gently cover and absorb the liquid.
-
Clean the area from the outside in with a detergent solution, followed by a rinse with water.
-
All cleanup materials must be disposed of as bulk chemical waste in the black hazardous waste container.
-
-
For Large Spills (more than 5 mL):
-
Evacuate the immediate area.
-
Contact your institution's EH&S department immediately for emergency response.
-
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of best practices for handling potent cytotoxic and antineoplastic agents in a laboratory setting as described by institutional safety guidelines from various academic and research centers.[1][2][3] These guidelines are derived from regulations and recommendations set forth by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory setting.
Caption: Waste Segregation Flowchart for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
Essential Safety and Operational Guide for Handling Avadomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Avadomide Hydrochloride (also known as CC-122 Hydrochloride). It includes operational procedures and disposal plans to ensure the safety of laboratory personnel and the environment. Adherence to these guidelines is critical when working with this potent cytotoxic and immunomodulatory agent.
Quantitative Data Summary
While specific preclinical toxicity data such as LD50 and a formal Occupational Exposure Limit (OEL) are not publicly available for this compound, the following table summarizes key quantitative information derived from safety data sheets and clinical trial results. The lack of a formal OEL necessitates handling this compound with the highest level of precaution, similar to other potent cytotoxic compounds.
| Property | Value |
| Molecular Weight | 322.75 g/mol |
| CAS Number | 1398053-45-6 |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[1] |
| Maximum Tolerated Dose (MTD) in Humans | A maximum tolerated dose of 3.0 mg and a non-tolerated dose of 3.5 mg have been established in a clinical trial setting.[2] It is important to note that the MTD in a clinical setting is for therapeutic use and not an occupational safety limit. Neutropenia is a common dose-limiting toxicity observed in clinical trials.[1][2][3] |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Required PPE
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated or every 30-60 minutes during continuous handling.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn. Cuffs should be tucked under the outer glove.
-
Eye and Face Protection: ANSI-rated safety goggles or a full-face shield must be worn to protect against splashes.
-
Respiratory Protection: When handling the powder form outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[1]
-
Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled.
References
- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase Ib study of avadomide (CC‐122) in combination with rituximab in patients with relapsed/refractory diffuse large B‐cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
